1-Phenyl-3-(2-pyridyl)-2-thiourea
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
1-phenyl-3-pyridin-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHXWMRFXORESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237196 | |
| Record name | N-Phenyl-N'-2-pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886-60-2 | |
| Record name | 1-Phenyl-3-(2-pyridyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-N'-2-pyridylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-3-(2-pyridyl)-2-thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyl-N'-2-pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(2-pyridyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-3-(2-pyridyl)-2-thiourea: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1-Phenyl-3-(2-pyridyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound, with the chemical formula C₁₂H₁₁N₃S, is an aromatic thiourea derivative.[1][2] Its structure features a central thiourea core connecting a phenyl group and a pyridyl group. The IUPAC name for this compound is 1-phenyl-3-(pyridin-2-yl)thiourea.[2]
Key Identifiers and Properties:
| Property | Value |
| CAS Number | 886-60-2[1][2] |
| Molecular Formula | C₁₂H₁₁N₃S[1][2] |
| Molecular Weight | 229.3 g/mol [1] |
| Melting Point | 167 °C or 173 °C[2][3] |
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the reaction of 2-aminopyridine with phenyl isothiocyanate.[4] This reaction is a nucleophilic addition of the amino group of 2-aminopyridine to the electrophilic carbon atom of the isothiocyanate group.
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
2-Aminopyridine
-
Phenyl isothiocyanate
-
Anhydrous solvent (e.g., toluene, dichloromethane, or ethanol)[5][6]
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser (if heating is required)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). In some cases, gentle heating or refluxing for several hours may be necessary to drive the reaction to completion.[5][6]
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is then treated with a suitable solvent to induce precipitation.
-
Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[7]
Characterization Data
Comprehensive, experimentally verified spectroscopic data for this compound is not available in a single consolidated source. However, based on the analysis of similar thiourea derivatives, the following characteristic spectral features are expected.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the phenyl and pyridyl rings, as well as N-H protons of the thiourea linkage. Aromatic protons would typically appear in the range of δ 7-9 ppm. The N-H protons would likely appear as broad singlets. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl and pyridyl rings, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon, typically above δ 170 ppm. |
| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1000-1200 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.3 m/z). |
This guide provides a foundational understanding of this compound. For researchers embarking on the synthesis and study of this compound, the provided general protocol can serve as a starting point, with the understanding that optimization of reaction conditions and purification methods may be necessary. Further detailed characterization using the techniques outlined will be essential to confirm the identity and purity of the synthesized product.
References
An In-depth Technical Guide on 1-Phenyl-3-(2-pyridyl)-2-thiourea (CAS Number 886-60-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3-(2-pyridyl)-2-thiourea, with the CAS number 886-60-2, is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its synthesis, biological activities, and potential mechanisms of action, with a focus on presenting quantitative data and detailed experimental protocols for researchers.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 886-60-2 |
| Molecular Formula | C₁₂H₁₁N₃S |
| Molecular Weight | 229.30 g/mol |
| Appearance | Solid |
| Synonyms | N-Phenyl-N'-(2-pyridyl)thiourea, PTU |
Synthesis
The primary and most common method for the synthesis of this compound is the reaction of 2-aminopyridine with phenyl isothiocyanate. This reaction is a nucleophilic addition of the amino group of 2-aminopyridine to the electrophilic carbon atom of the isothiocyanate group.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminopyridine
-
Phenyl isothiocyanate
-
Dry Toluene
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in dry toluene.
-
To this solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a solid precipitate of this compound will form.
-
Filter the precipitate and wash it with a small amount of cold toluene to remove any unreacted starting materials.
-
For further purification, recrystallize the crude product from hot ethanol.
-
Dry the purified crystals under vacuum to obtain the final product.
Synthesis workflow for this compound.
Biological Activities and Quantitative Data
This compound has been investigated for several biological activities, as summarized below.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Assay | IC₅₀ (M) |
| DPPH Radical Scavenging | 1.3 x 10⁻³ |
| ABTS Radical Scavenging | 1.1 x 10⁻³ |
Anticancer Activity
While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively reported in the available literature, studies on closely related thiourea derivatives suggest a potential for anticancer activity. The primary mechanism is believed to be the induction of apoptosis. For many thiourea derivatives, cytotoxic activity is observed in the low micromolar range against various cancer cell lines.
Antimicrobial Activity
Thiourea derivatives are known to possess antimicrobial properties. The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. Specific MIC values for this compound are not consistently reported across the literature, but related compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for the in vitro cytotoxicity (MTT) assay.
Potential Mechanism of Action: Induction of Apoptosis
While the specific molecular targets of this compound have not been fully elucidated, the induction of apoptosis is a commonly proposed mechanism of anticancer action for thiourea derivatives. Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Cytotoxic agents often trigger the intrinsic pathway.
An In-depth Technical Guide to 1-Phenyl-3-(2-pyridyl)-2-thiourea: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 1-Phenyl-3-(2-pyridyl)-2-thiourea, a molecule of significant interest in medicinal chemistry. This document details its discovery and historical context, provides a meticulous experimental protocol for its synthesis, and presents its known physicochemical and biological properties in a structured format. Furthermore, it explores the potential mechanisms of action and signaling pathways associated with its biological effects, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Thiourea derivatives represent a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. The structural diversity afforded by substitutions on these nitrogen atoms has led to a vast library of molecules with a broad spectrum of biological activities. Among these, this compound (PPTU) has emerged as a noteworthy scaffold due to its potential applications in various therapeutic areas. The incorporation of a phenyl ring and a pyridine moiety imparts specific electronic and steric properties to the molecule, influencing its biological interactions. This guide aims to consolidate the current knowledge on PPTU, providing a foundational resource for further research and development.
Discovery and History
The synthesis of this compound was first reported in 1972 by Butler, O'Sullivan, and Scott in the Journal of the Chemical Society, Perkin Transactions 1. Their work focused on the study of heterocyclic hydrazones and their oxidative cyclization, with the thiourea derivative being a key intermediate or related structure in their investigations. Since its initial synthesis, PPTU and its analogues have been explored for a range of biological activities, reflecting the growing interest in thiourea-containing compounds as potential pharmaceuticals.
Physicochemical Properties
This compound is a solid compound with the molecular formula C₁₂H₁₁N₃S and a molecular weight of 229.3 g/mol . Its structural and electronic characteristics have been investigated using various spectroscopic techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 886-60-2 | |
| Molecular Formula | C₁₂H₁₁N₃S | |
| Molecular Weight | 229.3 g/mol | |
| Appearance | Solid | |
| ¹³C NMR (δ in ppm) | See detailed breakdown below | |
| C=S | ~178-182 ppm | |
| Pyridyl C₂' | ~152-154 ppm | |
| Pyridyl C₆' | ~148-150 ppm | |
| Phenyl C₁ | ~138-140 ppm | |
| Pyridyl C₄' | ~137-139 ppm | |
| Phenyl C₂, C₆ | ~128-130 ppm | |
| Phenyl C₄ | ~125-127 ppm | |
| Phenyl C₃, C₅ | ~124-126 ppm | |
| Pyridyl C₅' | ~118-120 ppm | |
| Pyridyl C₃' | ~112-114 ppm |
Note: Specific shifts can vary based on the solvent and spectrometer frequency.
Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of phenyl isothiocyanate with 2-aminopyridine. This nucleophilic addition reaction is a common and efficient method for the preparation of unsymmetrical thioureas.
Synthesis of this compound
Materials:
-
Phenyl isothiocyanate
-
2-Aminopyridine
-
Anhydrous solvent (e.g., ethanol, acetone, or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in the chosen anhydrous solvent.
-
To this solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a period of 2 to 6 hours, depending on the solvent and scale.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.
Caption: General synthesis workflow for this compound.
Biological Activities and Potential Mechanisms of Action
Thiourea derivatives are known to exhibit a wide range of biological activities, and this compound and its analogues are no exception. The biological effects are diverse and are thought to arise from the molecule's ability to form hydrogen bonds and coordinate with metal ions, which are crucial for the function of many enzymes.
Table 2: Summary of Investigated Biological Activities of Phenyl-Pyridyl-Thiourea Derivatives
| Biological Activity | Findings | Reference(s) |
| Antiproliferative | Various phenyl-pyridyl-thiourea derivatives have shown cytotoxic effects against a range of cancer cell lines, including colon, prostate, and leukemia cell lines. | |
| Antibacterial | Substituted thioureas containing pyridine moieties have demonstrated bacteriostatic activity, particularly against Gram-positive microorganisms like Staphylococcus aureus. | |
| Antifungal | The antifungal activity of some related derivatives has been reported as weak. | |
| Antioxidant | The thiourea moiety can contribute to antioxidant properties. | |
| Enzyme Inhibition | Thiourea derivatives are known to inhibit various enzymes. For instance, some inhibit enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinase. | |
| Neuroprotection | Certain pyridyl/pyrazinyl thiourea derivatives have been investigated for their neuroprotective effects against amyloid-β-induced toxicity. |
Potential Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound are not fully elucidated. However, based on studies of related thiourea derivatives, several potential mechanisms can be proposed.
-
Enzyme Inhibition: The ability of the thiourea group to chelate metal ions is a key feature. Many enzymes, including metalloproteinases and kinases, require metal cofactors for their activity. By binding to these metal ions, thiourea derivatives can act as enzyme inhibitors. For example, the inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR kinase by similar compounds suggests a potential mechanism for the observed antiproliferative effects.
-
Induction of Apoptosis: Studies on related compounds have shown that they can induce apoptosis in cancer cells. This programmed cell death can be initiated through various signaling pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins.
-
Disruption of Cellular Signaling: The pyridine and phenyl rings of PPTU can participate in π-π stacking and hydrophobic interactions with biological macromolecules, potentially disrupting protein-protein interactions or interfering with signaling cascades crucial for cell survival and proliferation.
Caption: Putative anticancer mechanisms of this compound.
Future Perspectives
This compound continues to be a molecule of interest for the development of new therapeutic agents. Future research should focus on several key areas:
-
Elucidation of Specific Molecular Targets: Identifying the precise protein targets of PPTU is crucial for understanding its mechanism of action and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl and pyridyl rings will help in optimizing the potency and selectivity of this class of compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: To translate the in vitro findings into potential clinical applications, comprehensive in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of PPTU and its optimized derivatives.
-
Exploration of New Therapeutic Areas: While much of the focus has been on anticancer and antimicrobial activities, the diverse biological effects of thioureas suggest that PPTU and its analogues may have potential in other areas, such as neurodegenerative diseases and inflammatory disorders.
Conclusion
This compound is a heterocyclic compound with a rich history and significant potential in medicinal chemistry. This guide has provided a detailed overview of its discovery, synthesis, and known biological activities. While the precise mechanisms of action are still under investigation, the existing data strongly suggest that this molecular scaffold is a promising starting point for the development of novel drugs. Further research into its specific molecular targets and in vivo efficacy will be critical in realizing its full therapeutic potential.
An In-depth Technical Guide to 1-Phenyl-3-(2-pyridyl)-2-thiourea: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Phenyl-3-(2-pyridyl)-2-thiourea. The document details its synthesis, spectroscopic characterization, and explores its potential as an anticancer and antibacterial agent, with a focus on its mechanism of action.
Core Physical and Chemical Properties
This compound is a solid organic compound with the molecular formula C₁₂H₁₁N₃S.[1][2] Its structure incorporates a central thiourea core flanked by a phenyl and a 2-pyridyl group, which contribute to its distinct chemical reactivity and biological activities.
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₃S |
| Molecular Weight | 229.3 g/mol [1][2] |
| CAS Number | 886-60-2[1][2] |
| Appearance | Solid (form may vary) |
| Melting Point | Not available in searched literature |
| Boiling Point | Not available in searched literature |
| Density | Not available in searched literature |
| Solubility | Not available in searched literature |
Synthesis and Spectroscopic Characterization
The primary synthetic route to this compound involves the reaction of 2-aminopyridine with phenyl isothiocyanate.[3] This reaction is a standard method for the synthesis of unsymmetrical thioureas.
Experimental Protocol: General Synthesis of 1,3-Disubstituted Thioureas
The following is a general procedure for the synthesis of 1,3-disubstituted thioureas, which can be adapted for this compound.
Materials:
-
Substituted amine (e.g., 2-aminopyridine)
-
Substituted isothiocyanate (e.g., phenyl isothiocyanate)
-
Sodium hydroxide (for purification, if necessary)[5]
-
Hydrochloric acid (for purification, if necessary)[5]
-
Ammonium hydroxide (for purification, if necessary)[5]
Procedure:
-
Dissolve the amine in a suitable dry solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add an equimolar amount of the isothiocyanate to the stirred solution.
-
The reaction mixture may be stirred at room temperature or refluxed for a period of time, typically ranging from a few minutes to several hours, depending on the reactivity of the starting materials.[4][5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by acid-base extraction.[5] For acid-base extraction, the crude product is dissolved in an aqueous sodium hydroxide solution, filtered to remove any insoluble impurities, and then the filtrate is acidified with hydrochloric acid to precipitate the purified product. The precipitate is then collected by filtration, washed with water, and dried.
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of a thiourea derivative typically shows characteristic absorption bands for the N-H, C=S, and C-N functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching | 3100-3400 (broad) |
| C-H stretching (aromatic) | 3000-3100 |
| C=N stretching (pyridine) | 1550-1650 |
| C=C stretching (aromatic) | 1400-1600 |
| C=S stretching | 1000-1200 |
| C-N stretching | 1250-1350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl and pyridyl rings, typically in the range of δ 7.0-8.5 ppm. The N-H protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and a characteristic signal for the thiocarbonyl (C=S) carbon, typically in the downfield region (around 180 ppm).
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.3 g/mol ). Fragmentation patterns would likely involve the cleavage of the C-N bonds adjacent to the thiourea group.
Biological Activity and Mechanism of Action
Pyridine-containing thiourea derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antibacterial effects.
Anticancer Activity: Targeting VEGFR-2 Signaling
Several studies have demonstrated that pyridine-containing thiourea and urea derivatives exhibit potent anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9][10]
VEGFR-2 Signaling Pathway: The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival.[9][10][11] Key downstream pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[9][11] By inhibiting VEGFR-2, this compound can disrupt these signaling cascades, leading to the suppression of angiogenesis and subsequent inhibition of tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Antibacterial Activity
Thiourea derivatives have also demonstrated significant potential as antibacterial agents. Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes that are not present in mammalian cells, offering a degree of selectivity.[8][12]
Potential Bacterial Targets: Research suggests that thiourea derivatives can target several key bacterial enzymes, including:
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are well-established targets for antibacterial drugs.[8]
-
Enoyl-ACP Reductase (InhA): This enzyme is involved in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.[8]
Caption: Potential antibacterial mechanisms of this compound.
Conclusion
This compound is a compound with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. Its straightforward synthesis and the biological activity of its structural class make it an attractive scaffold for further investigation and optimization. Future research should focus on obtaining detailed spectroscopic and crystallographic data to fully elucidate its structure-activity relationships and to design more potent and selective analogs. The exploration of its inhibitory effects on VEGFR-2 and key bacterial enzymes provides a solid foundation for the development of novel therapeutic agents.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 886-60-2 [smolecule.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Phenyl-3-(2-pyridyl)-2-thiourea
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties and a representative workflow for the characterization of 1-Phenyl-3-(2-pyridyl)-2-thiourea, a compound of interest in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is a heterocyclic compound incorporating a thiourea moiety linked to phenyl and pyridyl rings. The structural characteristics of thiourea derivatives make them versatile scaffolds for designing molecules with a wide range of biological activities. The fundamental molecular attributes are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₃S[1][2][3] |
| Molecular Weight | 229.306 g/mol [1] |
| CAS Number | 886-60-2 |
Characterization and Screening Workflow
The following diagram illustrates a standard workflow for the synthesis, purification, and initial biological screening of a novel compound such as this compound. This process ensures the compound's identity, purity, and preliminary efficacy are established before advancing to more complex studies.
Caption: Workflow for Synthesis, Characterization, and In-Vitro Screening.
Experimental Protocols
This section provides representative methodologies for the key experimental stages outlined in the workflow.
3.1. Synthesis of this compound
-
Materials: Phenyl isothiocyanate, 2-aminopyridine, ethanol.
-
Procedure:
-
Dissolve 2-aminopyridine (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add phenyl isothiocyanate (10 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Dry the product under vacuum to yield crude this compound.
-
3.2. Purification by Recrystallization
-
Materials: Crude product, absolute ethanol.
-
Procedure:
-
Dissolve the crude product in a minimum amount of boiling absolute ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for an additional 5 minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50°C.
-
3.3. Structural and Purity Analysis
-
Mass Spectrometry (MS): The molecular weight of the purified compound is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) to match the theoretical mass of 229.31 g/mol .
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns of the phenyl and pyridyl protons and carbons.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed using reverse-phase HPLC with a C18 column. A gradient elution method (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is employed. Purity is determined by the peak area percentage at a specific wavelength (e.g., 254 nm), with a target purity of >95% for subsequent biological assays.
3.4. Primary Biological Screening: Enzyme Inhibition Assay (Hypothetical)
-
Objective: To assess the inhibitory activity of the compound against a target enzyme (e.g., a specific kinase or protease).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at a fixed concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Pre-incubate the enzyme with the compound for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the specific substrate.
-
Measure the reaction product formation over time using a suitable detection method (e.g., fluorescence or absorbance) with a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits."
-
References
Spectroscopic Profile of 1-Phenyl-3-(2-pyridyl)-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Phenyl-3-(2-pyridyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds. Detailed experimental protocols for its synthesis and spectroscopic characterization are also provided, alongside a workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from known spectral data of similar compounds, including phenylthiourea and various pyridyl derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.2 | Singlet (broad) | 1H | N-H (pyridyl side) |
| ~9.8 | Singlet (broad) | 1H | N-H (phenyl side) |
| ~8.3 | Doublet | 1H | Pyridyl H-6 |
| ~7.8 | Triplet | 1H | Pyridyl H-4 |
| ~7.5 | Doublet of doublets | 2H | Phenyl H-2, H-6 |
| ~7.4 | Triplet | 2H | Phenyl H-3, H-5 |
| ~7.2 | Triplet | 1H | Phenyl H-4 |
| ~7.1 | Doublet of doublets | 1H | Pyridyl H-5 |
| ~7.0 | Doublet | 1H | Pyridyl H-3 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~180 | C=S (Thiourea) |
| ~152 | Pyridyl C-2 |
| ~148 | Pyridyl C-6 |
| ~139 | Phenyl C-1 |
| ~138 | Pyridyl C-4 |
| ~129 | Phenyl C-3, C-5 |
| ~125 | Phenyl C-4 |
| ~124 | Phenyl C-2, C-6 |
| ~120 | Pyridyl C-5 |
| ~114 | Pyridyl C-3 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H Stretching |
| 3000-3100 | Medium | Aromatic C-H Stretching |
| ~1600 | Strong | C=N Stretching (pyridyl ring) |
| 1500-1550 | Strong | N-H Bending |
| 1450-1500 | Strong | Aromatic C=C Stretching |
| ~1350 | Strong | C=S Stretching |
| 700-800 | Strong | Aromatic C-H Bending |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 229 | High | [M]⁺ (Molecular Ion) |
| 152 | Medium | [M - Pyridylamino]⁺ |
| 135 | Medium | [Phenylisothiocyanate]⁺ |
| 93 | High | [Aniline]⁺ |
| 78 | Medium | [Pyridine]⁺ |
| 77 | High | [Phenyl]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This protocol is based on general methods for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
Phenyl isothiocyanate
-
2-Aminopyridine
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in anhydrous ethanol.
-
To this solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy:
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a background scan prior to the sample scan and subtract it from the sample spectrum.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
For electron ionization (EI), a 70 eV electron beam is typically used.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Solubility Profile of 1-Phenyl-3-(2-pyridyl)-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1-Phenyl-3-(2-pyridyl)-2-thiourea, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes qualitative information from synthesis and characterization studies to infer solubility in various organic solvents. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of this compound's solubility. A generalized synthesis workflow for this compound is also presented visually to aid researchers in its preparation and purification.
Introduction
This compound (PPTU) is a heterocyclic compound belonging to the thiourea class of molecules. Thiourea derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Understanding the solubility of PPTU is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and in vitro assay design. This guide aims to provide a foundational understanding of PPTU's solubility characteristics based on available chemical literature.
Solubility of this compound
Quantitative solubility data for this compound in a range of solvents is not extensively reported in the scientific literature. However, information regarding solvents used during its synthesis and purification can provide valuable qualitative insights into its solubility profile.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Type | Indication of Solubility |
| Toluene | Nonpolar Aromatic | Used as a reaction solvent for synthesis, suggesting at least moderate solubility at elevated temperatures.[1] |
| Dioxane | Polar Aprotic | Employed as a solvent for reactions involving thiourea derivatives, indicating some degree of solubility.[1] |
| Ethanol | Polar Protic | Frequently used for recrystallization, implying good solubility at elevated temperatures and lower solubility at room or sub-zero temperatures.[2] |
| Acetonitrile | Polar Aprotic | Mentioned as an effective solvent for the synthesis of similar thiourea derivatives, suggesting good solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally a good solvent for many organic compounds; used for NMR and biological assays of similar compounds, indicating high solubility.[2] |
| Water | Polar Protic | Expected to have very low solubility due to the presence of two aromatic rings and the thiourea functional group. |
Note: The information in Table 1 is inferred from the use of these solvents in synthesis and purification procedures and does not represent quantitative solubility values.
Experimental Protocol for Solubility Determination
To obtain precise and quantitative solubility data for this compound, a standardized experimental protocol is required. The following section details a general procedure based on the widely accepted shake-flask method, which is suitable for determining the equilibrium solubility of poorly soluble compounds.[3][4]
Materials
-
This compound (purity >99%)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, a filter tip can be used.
-
Centrifuge the collected supernatant at a high speed to further remove any suspended solid particles.
-
-
Analysis:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using the chosen analytical method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original solvent by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Synthesis Workflow
While specific signaling pathways involving this compound are not well-documented, a visual representation of its synthesis can be valuable for researchers. The following diagram, generated using Graphviz, illustrates a common synthetic route.
References
The Multifaceted Biological Activities of Thiourea Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the diverse pharmacological potential of thiourea-based compounds, detailing their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This guide provides comprehensive experimental methodologies and visualizes key molecular pathways to support researchers in the development of novel therapeutics.
Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The unique structural features of the thiourea scaffold, including the thione group and two amino groups, enable diverse chemical modifications and interactions with various biological targets.[1][2] This technical guide offers a comprehensive overview of the current understanding of the biological potential of thiourea derivatives, with a focus on their applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.
Anticancer Activity
Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][4]
Inhibition of Kinase Signaling Pathways
Several studies have highlighted the ability of thiourea derivatives to act as potent inhibitors of various protein kinases that are dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[3] Certain thiourea derivatives bearing a benzodioxole moiety have demonstrated significant inhibitory activity against EGFR, leading to apoptosis in cancer cells.[3]
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its aberrant activation is implicated in various cancers.[5] Thiourea-tethered benzodiazepinone derivatives have been synthesized and shown to target JAK-3 kinase, inducing apoptosis and cell cycle arrest in breast cancer cells.[5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[6] Sorafenib, a multi-kinase inhibitor with a urea-thiourea-like scaffold, and its thiourea-containing analogs have been developed as dual inhibitors of EGFR and VEGFR-2.[6]
-
K-Ras Inhibition: The K-Ras protein is a critical regulator of cell proliferation and survival, and its mutation is a common driver in many cancers. Specific 1,3-disubstituted thiourea derivatives have been identified as effective inhibitors of mutant K-Ras, significantly reducing the proliferation of lung cancer cell lines.[1]
Below are diagrams illustrating the signaling pathways targeted by thiourea derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected thiourea derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [1] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB-231 (Breast) | 3.0 | [1] |
| MDA-MB-468 (Breast) | 4.6 | [1] | |
| MCF-7 (Breast) | 4.5 | [1] | |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (20) | MCF-7 (Breast) | 1.3 | [1] |
| SkBR3 (Breast) | 0.7 | [1] | |
| N1,N3-disubstituted-thiosemicarbazone (7) | HCT116 (Colon) | 1.11 | [3] |
| HepG2 (Liver) | 1.74 | [3] | |
| MCF-7 (Breast) | 7.0 | [3] | |
| Aloperine thiourea derivative (22) | PC9 | 1.43 | [7] |
| Diarylthiourea (4) | MCF-7 (Breast) | 338.33 ± 1.52 | [8] |
Antimicrobial Activity
Thiourea derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] Their metal complexes, particularly with nickel and copper, have also shown potent antimicrobial effects.[10]
Antibacterial and Antifungal Efficacy
-
Gram-Positive Bacteria: Derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold have shown high inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values in the range of 4–32 μg/mL.[9] Some compounds are also effective against methicillin-resistant S. aureus (MRSA).[9][12]
-
Gram-Negative Bacteria: While generally more effective against Gram-positive bacteria, some thiourea derivatives exhibit activity against Gram-negative species like Escherichia coli and Pseudomonas aeruginosa.[10][11]
-
Antifungal Activity: Thiourea derivatives have shown promising activity against various yeast species, including Candida albicans, with MIC values ranging from 25 to 100 μg/cm³.[10] The anti-yeast activity is often greater than the antibacterial activity.[10][13]
Quantitative Data on Antimicrobial Activity
The following table presents the MIC values of representative thiourea derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL or µg/cm³) | Reference |
| 3-amino-1H-1,2,4-triazole derivatives (1, 2, 4, 8, 9, 10, 12) | S. aureus, S. epidermidis | 4–32 | [9] |
| MRSA | 4–64 | [9] | |
| Thiourea derivatives and their Ni/Cu complexes | Bacteria | 50–400 | [10] |
| Yeasts | 25–100 | [10] | |
| Thiourea derivative (TD4) | MRSA | 2–16 | [12] |
| Thiourea-thiazole-glucose hybrids (4b, 4d, 4g, 4h) | Gram-positive & Gram-negative bacteria | 0.78–3.125 | [11] |
Antiviral Activity
The antiviral potential of thiourea derivatives has been explored against a range of viruses, demonstrating their capacity to inhibit viral replication.
-
Hepatitis C Virus (HCV): A series of thiourea derivatives have been synthesized and evaluated for their anti-HCV activity, with some compounds showing potent inhibition with EC50 values in the nanomolar range.[14]
-
Picornaviruses: N,N'-disubstituted thiourea derivatives have shown marked activity against coxsackie viruses and poliovirus by inhibiting viral RNA synthesis.[15]
-
Broad-Spectrum Antiviral Activity: Acylthiourea derivatives have displayed broad-spectrum antiviral activity against viruses from different families, including Poxviridae, Bunyaviridae, Orthomyxoviridae, Arenaviridae, and Flaviviridae.[16]
-
Hepatitis B Virus (HBV): Novel thiourea derivatives have exhibited strong antiviral activity against HBV, comparable to the drug Entecavir, by suppressing HBV replication.
Quantitative Data on Antiviral Activity
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Thiourea derivative (10) | Hepatitis C Virus (HCV) | 0.047 | [14] |
| Acylthiourea derivative (1) | Vaccinia virus | 0.25 | [16] |
| La Crosse virus | 0.27 | [16] |
Enzyme Inhibition
The ability of thiourea derivatives to inhibit various enzymes is a key aspect of their biological activity.
-
Cholinesterase Inhibition: Some thiourea derivatives have been identified as efficient inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[17]
-
Urease Inhibition: Thiourea-based compounds have shown strong inhibitory activity against the urease enzyme.[18]
-
Diabetes-Related Enzyme Inhibition: Fluorophenyl thiourea derivatives have demonstrated high inhibitory potential against α-amylase and α-glycosidase, enzymes associated with diabetes management.[19]
-
Other Enzyme Inhibition: Thiourea derivatives have also been reported to inhibit other enzymes such as tyrosinase, lipoxygenase, and xanthine oxidase.[20][21]
Quantitative Data on Enzyme Inhibition
| Compound/Derivative | Enzyme | IC50 | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | AChE | 50 µg/mL | [17] |
| BChE | 60 µg/mL | [17] | |
| Bis-Acyl-Thiourea derivative (UP-1) | Urease | 1.55 ± 0.0288 µM | [18] |
| 4-fluorophenyl thiourea derivative | α-amylase | 53.307 nM | [19] |
| α-glycosidase | 24.928 nM | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of thiourea derivatives.
Synthesis of N,N'-Disubstituted Thiourea Derivatives
A general and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of primary or secondary amines with isothiocyanates.
-
Materials: Primary or secondary amine, isothiocyanate, and a suitable solvent (e.g., ethanol, acetone).
-
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the isothiocyanate to the solution, often dropwise, while stirring.
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the starting materials.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
-
Characterization: The structure of the synthesized derivatives is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials: 96-well plates, cultured cells, complete culture medium, serum-free medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thiourea derivatives and incubate for the desired period (e.g., 72 hours).
-
Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.
-
Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton broth), microbial culture, thiourea derivative stock solution, and a spectrophotometer.
-
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a microtiter plate.
-
Add 100 µL of the thiourea derivative stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with 5 µL of the microbial suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for turbidity or by measuring the absorbance.
-
Agar Well Diffusion Method
This is another common method for assessing antimicrobial activity.
-
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then made in the agar, and a solution of the antimicrobial agent is added to the wells. The agent diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
-
Materials: Petri plates with a suitable agar medium (e.g., Mueller-Hinton agar), microbial culture, sterile cork borer, and thiourea derivative solution.
-
Procedure:
-
Prepare a lawn culture of the test microorganism on the agar plate.
-
Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of the thiourea derivative solution at a known concentration into each well.
-
Include positive (known antibiotic) and negative (solvent) controls.
-
Incubate the plates under suitable conditions.
-
Measure the diameter of the zone of inhibition in millimeters.
-
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of thiourea derivatives against a specific kinase.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically detected using methods like luminescence, fluorescence, or radioactivity.
-
Materials: 96- or 384-well plates, recombinant kinase, kinase buffer, ATP, a specific substrate, the thiourea derivative, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the thiourea derivative.
-
In a multi-well plate, add the kinase buffer, the recombinant kinase enzyme, and the thiourea derivative at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Conclusion
Thiourea derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation in drug discovery. This technical guide provides a foundational understanding of their key biological activities, supported by quantitative data and detailed experimental protocols. The visualization of targeted signaling pathways aims to facilitate a deeper comprehension of their mechanisms of action. It is anticipated that ongoing research in this field will lead to the development of novel and effective thiourea-based drugs for the treatment of a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. benchchem.com [benchchem.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. medium.com [medium.com]
- 7. broadpharm.com [broadpharm.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK3 Kinase Enzyme System Application Note [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. benchchem.com [benchchem.com]
- 18. MIC determination by broth microdilution. [bio-protocol.org]
- 19. ibg.kit.edu [ibg.kit.edu]
- 20. promega.com [promega.com]
- 21. cdn-links.lww.com [cdn-links.lww.com]
Unraveling the Enigma: Theorized Mechanisms of Action of 1-Phenyl-3-(2-pyridyl)-2-thiourea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT) is a synthetic compound belonging to the diverse class of thiourea derivatives, which have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. While direct and extensive research on the specific molecular mechanisms of PPT is limited, this technical guide synthesizes the current understanding by drawing parallels from structurally related thiourea compounds. This document explores the plausible mechanisms of action of PPT, focusing on its potential as an anticancer and antiviral agent. The core theoretical frameworks presented herein are based on the established activities of analogous compounds and provide a foundation for future research and drug development endeavors. Detailed experimental protocols for key mechanistic studies are provided, alongside a compilation of relevant quantitative data from related compounds to facilitate comparative analysis.
Introduction
Thiourea and its derivatives represent a versatile scaffold in drug discovery, exhibiting a wide array of pharmacological properties, including anticancer, antiviral, antibacterial, antifungal, and enzyme inhibitory activities. The unique chemical properties of the thiourea moiety (R-NH-C(S)-NH-R'), characterized by its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, contribute to its diverse biological interactions. This compound (PPT) incorporates a phenyl group and a pyridyl group, which can further influence its biological activity through various molecular interactions. This guide will delve into the leading theories regarding its mechanism of action, primarily focusing on its potential applications in oncology and virology.
Theorized Anticancer Mechanisms of Action
The anticancer potential of thiourea derivatives is a significant area of research. Based on studies of analogous compounds, the primary hypothesized mechanisms of action for this compound as an anticancer agent include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.
Inhibition of Microtubule Dynamics
A compelling theory for the anticancer activity of certain thiourea derivatives is their ability to interfere with microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure.
2.1.1. Proposed Signaling Pathway
Structurally similar compounds, such as certain 1,3-phenyl bis-thiourea derivatives, have been shown to directly inhibit the polymerization of tubulin, the protein subunit of microtubules.[1] This disruption of microtubule formation leads to a cascade of events culminating in mitotic arrest and subsequent apoptosis. The proposed pathway is as follows:
Caption: Proposed mechanism of anticancer action via inhibition of tubulin polymerization.
2.1.2. Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.
-
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (PPT) dissolved in DMSO
-
Positive controls (e.g., Paclitaxel for polymerization enhancement, Nocodazole or Colchicine for inhibition)
-
96-well microplate (half-area, clear bottom)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare the tubulin solution by diluting the stock to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound (PPT) or controls at various concentrations to the wells of the pre-chilled 96-well plate. Include a DMSO-only control.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance against time to generate polymerization curves.[2][3]
-
-
Data Analysis:
-
The rate of polymerization (Vmax) and the maximum polymer mass (Amax) are calculated from the kinetic curves.
-
A decrease in Vmax and Amax compared to the control indicates inhibition of tubulin polymerization.
-
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several thiourea derivatives have been shown to induce apoptosis in cancer cell lines.
2.2.1. Proposed Signaling Pathway
The induction of apoptosis by thiourea analogs often involves the intrinsic (mitochondrial) pathway, characterized by the activation of caspase cascades.
Caption: Theorized intrinsic pathway of apoptosis induction by PPT.
2.2.2. Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (PPT)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of PPT for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.[4][5]
-
-
Data Analysis:
-
The flow cytometer will generate dot plots showing four cell populations:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Cell Cycle Arrest
Disruption of the normal cell cycle progression is another hallmark of many anticancer agents. Thiourea derivatives have been reported to cause cell cycle arrest at different phases, most commonly at the G2/M or G1 phase.
2.3.1. Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Cancer cell line
-
Cell culture reagents
-
Test compound (PPT)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer.
-
-
Procedure:
-
Culture and treat cells with PPT as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
The flow cytometer will generate a histogram of DNA content.
-
The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
-
Quantitative Data for Anticancer Activity of Structurally Related Thiourea Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] ("41J") | Jurkat | Cytotoxicity (Resazurin) | 0.161 ± 0.0073 | [1] |
| 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea | HT-29 | Apoptosis Induction | 79.45% apoptotic cells | [6] |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea analog | A549 | Cytotoxicity | 3.22 ± 0.2 | [7] |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea analog | HCT-116 | Cytotoxicity | 2.71 ± 0.16 | [7] |
Theorized Antiviral Mechanisms of Action
Thiourea derivatives have also shown promise as antiviral agents. The proposed mechanisms are diverse and appear to be virus-specific. For this compound, potential antiviral actions could include inhibition of viral entry, interference with viral replication, or disruption of viral assembly and release.
Inhibition of Viral Entry
One plausible mechanism is the prevention of the virus from entering the host cell. This could occur through interference with the binding of viral surface proteins to host cell receptors or by blocking the fusion of the viral and cellular membranes.
3.1.1. Experimental Workflow: Pseudovirus Entry Assay
This assay uses replication-defective viral particles (pseudoviruses) that express the envelope protein of a target virus and a reporter gene (e.g., luciferase). Inhibition of viral entry is measured by a decrease in reporter gene expression.
Caption: Experimental workflow for a pseudovirus entry inhibition assay.
Inhibition of Viral Replication
PPT could potentially inhibit the replication of the viral genome by targeting viral enzymes essential for this process, such as viral polymerases (RNA-dependent RNA polymerase or reverse transcriptase).
3.2.1. Experimental Protocol: Viral Titer Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an inhibitor.
-
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock
-
Cell culture medium
-
Test compound (PPT)
-
96-well plates.
-
-
Procedure:
-
Seed host cells in 96-well plates.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
Immediately after infection, add serial dilutions of PPT to the wells.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Collect the culture supernatants.
-
Determine the viral titer in the supernatants using a plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.[8]
-
-
Data Analysis:
-
Calculate the reduction in viral titer in the presence of PPT compared to the untreated control.
-
The 50% inhibitory concentration (IC₅₀) can be determined from the dose-response curve.
-
Inhibition of Viral Assembly and Release
Some antiviral compounds act at the late stages of the viral life cycle, preventing the assembly of new viral particles or their release from the infected cell. For enveloped viruses, this can involve interference with the budding process at the cell membrane.
Quantitative Data for Antiviral Activity of Structurally Related Thiourea Derivatives
| Compound | Virus | Assay | IC₅₀ | Reference |
| N-phenyl-N′-3-hydroxyphenylthiourea | Coxsackie virus B1, B3, A7 | In vivo (mice) mortality reduction | 2-3 fold reduction in mortality | [9] |
| (Oxazol-5-yl-phenyl)-thiourea derivatives | Influenza A, Coxsackie B3, HSV-1 | In vitro antiviral activity | Active at low micromolar concentrations | [10] |
Conclusion and Future Directions
The exploration of the mechanism of action of this compound is still in its nascent stages. However, by examining the biological activities of structurally analogous compounds, we can formulate plausible hypotheses regarding its anticancer and antiviral effects. The primary theorized mechanisms include the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest in cancer cells, as well as the inhibition of various stages of the viral life cycle.
The experimental protocols detailed in this guide provide a robust framework for future investigations aimed at elucidating the precise molecular targets and signaling pathways affected by PPT. Such studies are imperative to validate these theories and to unlock the full therapeutic potential of this and other promising thiourea derivatives. Further research should focus on direct binding assays to identify molecular targets, comprehensive profiling against a wider range of cancer cell lines and viruses, and in vivo efficacy studies to translate these in vitro findings into potential clinical applications.
References
- 1. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triaryl Pyrazoline Compound Inhibits Flavivirus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 1-Phenyl-3-(2-pyridyl)-2-thiourea from phenyl isothiocyanate
Abstract
This document provides a detailed protocol for the synthesis of 1-Phenyl-3-(2-pyridyl)-2-thiourea, a compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic addition reaction between phenyl isothiocyanate and 2-aminopyridine. This application note includes a step-by-step experimental procedure, a summary of materials and expected data, and visual diagrams to illustrate the reaction pathway and experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Thiourea derivatives are a significant class of compounds in organic and medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The thiourea functional group, characterized by a C=S bond flanked by two nitrogen atoms, allows for diverse structural modifications, leading to a broad spectrum of pharmacological activities. This compound, in particular, incorporates both a phenyl and a pyridyl moiety, making it a valuable scaffold for further chemical exploration and drug design. The synthesis described herein is a straightforward and efficient method for obtaining this target compound in good yield and purity.
Reaction and Mechanism
The synthesis of this compound proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This attack forms a zwitterionic intermediate, which subsequently undergoes a proton transfer to yield the stable this compound product.
Reaction Scheme:
Application Notes and Protocols: 1-Phenyl-3-(2-pyridyl)-2-thiourea in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT) is a member of the thiourea class of compounds, which are recognized for their wide-ranging biological activities and applications in medicinal chemistry. Thiourea derivatives, characterized by the R¹R²N-C(=S)-NR³R⁴ structural motif, have demonstrated significant potential as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents. The presence of both a phenyl and a pyridyl group in the PPT scaffold suggests a potential for diverse pharmacological activities, making it a molecule of interest for drug discovery and development. This document provides an overview of the potential applications of PPT, supported by data from structurally related compounds, and details relevant experimental protocols for its evaluation.
Potential Medicinal Chemistry Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of phenyl and pyridyl-containing thiourea derivatives has been extensively studied. Based on these studies, PPT is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Thiourea derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis.[1] Phenyl and pyridyl moieties are common in anticancer agents, and their combination in PPT suggests potential for significant antiproliferative activity. Studies on related compounds have shown potent cytotoxicity against human colon, prostate, and breast cancer cell lines.[1][2]
Enzyme Inhibition
α-Glucosidase Inhibition: Several thiourea derivatives containing pyridine moieties have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[3] Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia.[4] Phenylthiourea derivatives have also shown potent α-glucosidase inhibitory activity.[5]
Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to peptic ulcers and gastritis. Thiourea and its derivatives are known to be effective urease inhibitors.[6][7] The structural features of PPT make it a candidate for investigation as a urease inhibitor.
Phenoloxidase Inhibition: Phenylthiourea (PTU) is a well-established competitive inhibitor of phenoloxidase, a key enzyme in melanization.[8] This inhibitory activity can be explored for applications in conditions related to hyperpigmentation.
Antimicrobial and Other Activities
Thiourea derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. Additionally, some derivatives have shown potential as antiviral agents, including against HIV. The diverse biological activities of thioureas also extend to roles as antioxidants and anti-inflammatory agents.
Quantitative Data for Structurally Related Compounds
The following tables summarize the biological activities of various phenyl and/or pyridyl-containing thiourea derivatives to provide a comparative context for the potential efficacy of PPT.
Table 1: Anticancer Activity of Phenylthiourea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-(...) | SW480 (Colon) | 1.5 - 8.9 | [1] |
| 1-(4-CF3-phenyl)-3-(...) | SW480 (Colon) | 1.5 - 8.9 | [1] |
| 1-(3,4-dichlorophenyl)-3-(...) | K-562 (Leukemia) | 1.5 - 8.9 | [1] |
| 3-phenyl-1-(pyrid-2-yl)benzo[...]triazin-7-one | DU-145 (Prostate) | >100 | [2] |
| 3-phenyl-1-(pyrid-2-yl)benzo[...]triazin-7-one | MCF-7 (Breast) | >100 | [2] |
| Note: Full structure of the substituent was not specified in the abstract. |
Table 2: Enzyme Inhibition by Phenyl and Pyridyl Thiourea Derivatives
| Compound Class | Enzyme | IC50 Value | Reference |
| Pyrimidine-based phenylthiourea derivatives | α-Glucosidase | 22.46 ± 0.65 µM to 32.01 ± 0.42 µM | [3] |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 9.77 mM | [5] |
| Alkyl chain-linked thiourea derivatives | Urease | 10.65 ± 0.45 µM to 15.19 ± 0.58 µM | [6] |
| Phenylthiourea (PTU) | Phenoloxidase | Kᵢ = 0.21 ± 0.09 µM (Inhibition Constant) | [8] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [9] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [9] |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of unsymmetrical thioureas involves the reaction of an amine with an isothiocyanate.
Materials:
-
2-Aminopyridine
-
Phenyl isothiocyanate
-
Dry Toluene or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 2-aminopyridine (1 equivalent) in dry toluene or ethanol in a round-bottom flask.
-
Add phenyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold solvent (e.g., ethanol or ether) to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, DU-145, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound (PPT) stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of PPT in culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared PPT dilutions. Include wells with untreated cells as a negative control and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[10][12]
-
Purple formazan crystals will form in viable cells.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of PPT that inhibits 50% of cell growth).
α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of α-glucosidase.[4]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
100 mM Phosphate buffer (pH 6.8)
-
This compound (PPT) solution
-
Sodium carbonate (Na₂CO₃) solution (0.1 M or 1 M)[4]
-
96-well plate
-
Microplate reader
Procedure:
-
Add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of varying concentrations of PPT to the wells of a 96-well plate.[13]
-
Incubate the mixture at 37°C for 15 minutes.[13]
-
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to each well.[13]
-
Incubate the plate at 37°C for 20 minutes.[4]
-
Stop the reaction by adding 50 µL of sodium carbonate solution.[4]
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[4][13]
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition and the IC50 value.
Urease Inhibition Assay (Indophenol Method)
This method quantifies the ammonia produced by the enzymatic action of urease on urea.[7][14]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer
-
This compound (PPT) solution
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, mix the urease enzyme solution, buffer, and different concentrations of PPT.
-
Incubate the mixture at 37°C for 10-15 minutes.
-
Add the urea solution to initiate the reaction and incubate for another 30-50 minutes at 37°C.[6][7]
-
Add the phenol reagent followed by the alkali reagent to each well.
-
Incubate for a further 30-50 minutes at 37°C for color development.[7]
-
Measure the absorbance at a wavelength of around 625-630 nm.
-
Thiourea can be used as a standard inhibitor.
-
Calculate the percentage of urease inhibition and the corresponding IC50 value.
Visualizations
Synthesis and Screening Workflow
Caption: General workflow for the synthesis and biological screening of this compound.
Hypothetical Apoptotic Signaling Pathway
Caption: A hypothetical signaling pathway for apoptosis induction by PPT in cancer cells.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. japsonline.com [japsonline.com]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 1-Phenyl-3-(2-pyridyl)-2-thiourea as a Potential Antithyroid Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) is an organosulfur compound belonging to the thiourea class of molecules.[1] Thiourea derivatives are a well-established class of antithyroid agents that function by inhibiting the synthesis of thyroid hormones.[2][3] The primary mechanism of action for these compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[4][5]
While specific research on the antithyroid activity of this compound is limited in publicly available literature, its structural similarity to other known thiourea-based antithyroid drugs, such as propylthiouracil (PTU) and methimazole (MMI), suggests its potential as a TPO inhibitor. These application notes provide a framework for researchers to investigate the antithyyroid properties of PPTU, with protocols adapted from established methods for well-characterized thiourea derivatives.
Mechanism of Action: Inhibition of Thyroid Peroxidase
Thiourea-based antithyroid agents, and presumably this compound, exert their effects by targeting thyroid peroxidase (TPO). TPO is a heme-containing enzyme that catalyzes two crucial steps in thyroid hormone biosynthesis: the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues within the thyroglobulin protein. The resulting monoiodotyrosine (MIT) and diiodotyrosine (DIT) are then coupled by TPO to form T4 and T3.[4]
Thiourea compounds act as competitive inhibitors of TPO, effectively reducing the production of thyroid hormones.[6] The proposed mechanism involves the drug molecule interacting with the oxidized heme iron of TPO, thereby preventing it from utilizing iodide as a substrate.[6]
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by Thiourea Agents
Caption: Inhibition of thyroid hormone synthesis by this compound.
Quantitative Data Presentation
Due to the lack of specific data for this compound, the following table provides IC50 values for well-established thiourea-based antithyroid drugs as a reference for comparison. Researchers investigating PPTU should aim to generate similar data to characterize its potency.
Table 1: In Vitro Thyroid Peroxidase Inhibition by Thiourea Derivatives
| Compound | IC50 (µM) | Assay Conditions | Reference |
| Propylthiouracil (PTU) | 1.2 | Rat thyroid microsomes, Amplex UltraRed assay | [7] |
| Methimazole (MMI) | 0.11 | Rat thyroid microsomes, Amplex UltraRed assay | [7] |
| Noxythiolin | ~9.0 | Cultured porcine thyrocytes | [8] |
Experimental Protocols
The following protocols are generalized from established methods for testing thiourea-based antithyroid agents. These should be optimized and validated for this compound.
Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)
This assay is a high-throughput method to determine the inhibitory potential of a compound on TPO activity.
Experimental Workflow for In Vitro TPO Inhibition Assay
Caption: Workflow for determining the in vitro TPO inhibitory activity of a test compound.
Materials:
-
Thyroid Peroxidase (TPO): Can be sourced from rat thyroid microsomes, porcine thyroid microsomes, or recombinant human TPO.
-
Amplex® UltraRed Reagent
-
Hydrogen Peroxide (H₂O₂)
-
This compound (PPTU)
-
Propylthiouracil (PTU) or Methimazole (MMI) as a positive control
-
DMSO (for dissolving compounds)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPTU in DMSO. Create serial dilutions to achieve the desired final concentrations in the assay.
-
Prepare stock solutions of PTU or MMI in DMSO for use as a positive control.
-
Prepare working solutions of Amplex® UltraRed and H₂O₂ in potassium phosphate buffer according to the manufacturer's instructions.
-
Prepare the TPO enzyme solution (e.g., rat thyroid microsomes) in potassium phosphate buffer to the desired concentration.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in order:
-
50 µL of TPO enzyme solution.
-
25 µL of the test compound (PPTU) or control (PTU/MMI) at various concentrations. For the vehicle control, add 25 µL of buffer with the same percentage of DMSO.
-
25 µL of Amplex® UltraRed/H₂O₂ working solution to initiate the reaction.
-
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~568 nm and emission at ~581 nm.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Antithyroid Activity in a Rat Model
This protocol outlines a general procedure to assess the in vivo effects of this compound on thyroid hormone levels in rats.
Experimental Workflow for In Vivo Antithyroid Activity Study
Caption: Workflow for assessing the in vivo antithyroid effects of a test compound in a rat model.
Materials:
-
Male Wistar rats (e.g., 8-10 weeks old)
-
This compound (PPTU)
-
Propylthiouracil (PTU) or Methimazole (MMI) as a positive control
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Equipment for oral gavage
-
Blood collection supplies
-
ELISA kits for rat T3, T4, and TSH or access to LC-MS/MS for hormone analysis
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Positive Control (receives a known antithyroid drug like PTU or MMI at an effective dose)
-
Group 3, 4, etc.: PPTU Treatment Groups (receive different doses of PPTU)
-
-
-
Drug Administration:
-
Prepare suspensions of PPTU and the positive control in the vehicle.
-
Administer the respective treatments to the animals daily via oral gavage for a predetermined period (e.g., 14 or 28 days).
-
Monitor the animals daily for any signs of toxicity and record their body weights regularly.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples from the animals (e.g., via cardiac puncture under anesthesia).
-
Separate the serum by centrifugation and store at -80°C until analysis.
-
-
Hormone Analysis:
-
Measure the concentrations of serum T3, T4, and Thyroid-Stimulating Hormone (TSH) using commercially available ELISA kits or by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Statistically analyze the differences in hormone levels and body weights between the treatment groups and the vehicle control group (e.g., using ANOVA followed by a post-hoc test). A significant decrease in T3 and T4 levels and a concomitant increase in TSH levels in the PPTU-treated groups would indicate antithyroid activity.
-
Disclaimer
The provided protocols are intended as a general guide. Researchers must adapt and validate these methods for their specific experimental conditions and for the compound this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Buy this compound | 886-60-2 [smolecule.com]
- 2. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylthiourea disrupts thyroid function in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative studies on the effect of noxythiolin and other thioureas on the thyroid using in vitro and in vivo models of thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Use of 1-Phenyl-3-(2-pyridyl)-2-thiourea as an Antioxidant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as antioxidants.[1] These compounds are recognized as effective scavengers of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydroxyl (OH⁻) radicals.[2] The antioxidant capacity of thiourea derivatives is primarily attributed to their ability to donate a hydrogen atom from the thioamide group to neutralize free radicals, a mechanism known as Hydrogen Atom Transfer (HAT).[2] This document provides comprehensive application notes and detailed experimental protocols for evaluating the antioxidant properties of this compound.
Proposed Mechanism of Antioxidant Action
The principal antioxidant mechanism of this compound is believed to be the Hydrogen Atom Transfer (HAT) mechanism. This process involves the donation of a hydrogen atom from a nitrogen atom within the thiourea backbone to a free radical, thereby quenching the radical and preventing it from causing oxidative damage. Theoretical studies have indicated that for PPTU, the HAT mechanism is more favorable than the Single Electron Transfer (SET) mechanism. Specifically, the hydrogen atom attached to the N2 nitrogen (N2-H17) has been identified as the most likely hydrogen donor in the reaction with free radicals.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism of PPTU.
Quantitative Antioxidant Data
The antioxidant activity of this compound has been determined using established in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to express the antioxidant potential, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value signifies a higher antioxidant potency.
| Assay | Radical Species | IC50 of this compound (M) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 1.3 x 10⁻³ |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) | 1.1 x 10⁻³ |
Experimental Protocols
The following sections provide detailed methodologies for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. These protocols are standard methods for assessing the antioxidant capacity of chemical compounds and can be readily adapted for the evaluation of this compound.
DPPH Radical Scavenging Assay
This spectrophotometric assay is based on the reduction of the stable DPPH radical, which is violet in solution, to the pale yellow hydrazine derivative by an antioxidant compound.
References
Application Notes and Protocols: Phenyl-Thiourea Derivatives in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a class of organic compounds with a wide range of biological activities, making them valuable tools in chemical biology and drug discovery. While specific proteomics data for 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT) is not extensively available in current literature, the closely related compound, 1-Phenyl-2-thiourea (PTU), offers a well-documented case study for its application in proteomics research. PTU is a known inhibitor of tyrosinase and has been observed to induce autophagy.[1][2] These application notes will, therefore, use the autophagic response to PTU as a representative example to outline how phenyl-thiourea derivatives can be investigated using quantitative proteomics to elucidate their mechanism of action and identify potential protein targets.
The protocols provided below are generalized for a typical quantitative proteomics workflow and can be adapted for specific phenyl-thiourea derivatives and biological systems of interest.
Hypothetical Quantitative Data: Proteomic Profiling of A549 Cells Treated with 1-Phenyl-2-thiourea (PTU)
The following table represents hypothetical data from a quantitative proteomics experiment designed to identify proteins with altered expression in response to PTU treatment, focusing on proteins associated with the autophagy pathway.
Table 1: Hypothetical Quantitative Proteomics Analysis of PTU-Treated A549 Cells
| Protein Accession | Gene Symbol | Protein Name | Fold Change (PTU/Control) | p-value | Biological Function |
| P38646 | MAP1LC3B | Microtubule-associated proteins 1A/1B light chain 3B | 2.5 | <0.01 | Autophagosome formation |
| Q9H0R8 | SQSTM1 | Sequestosome-1 | -1.8 | <0.01 | Autophagic cargo receptor |
| Q9Y484 | GABARAPL2 | Gamma-aminobutyric acid receptor-associated protein-like 2 | 2.1 | <0.01 | Autophagosome maturation |
| Q96B36 | ULK1 | Unc-51 like autophagy activating kinase 1 | 1.7 | <0.05 | Autophagy initiation |
| P52292 | ATG5 | Autophagy related 5 | 1.9 | <0.05 | Autophagosome elongation |
| P04049 | ATG7 | Autophagy related 7 | 1.6 | <0.05 | E1-like activating enzyme |
| O75146 | BECN1 | Beclin-1 | 1.5 | <0.05 | Autophagy initiation |
Experimental Protocols
Cell Culture and Treatment with Phenyl-Thiourea Derivative
This protocol describes the treatment of a human cell line (e.g., A549) with a phenyl-thiourea derivative for subsequent proteomic analysis.
Materials:
-
A549 cells (or other suitable cell line)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
1-Phenyl-2-thiourea (PTU) or other phenyl-thiourea derivative
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Culture A549 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Prepare a stock solution of the phenyl-thiourea derivative (e.g., 100 mM PTU in DMSO).
-
Treat the cells with the desired concentration of the compound (e.g., 200 µM PTU) or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until protein extraction.
Protein Extraction and Digestion for Mass Spectrometry
This protocol utilizes a urea/thiourea-based lysis buffer for efficient protein solubilization.[3][4]
Materials:
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% CHAPS, 50 mM Tris-HCl pH 8.5, 1x Protease and Phosphatase Inhibitor Cocktail.
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (50 mM)
-
Formic acid
Procedure:
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.
-
Sonicate the lysate on ice to shear DNA and aid in cell lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a Bradford or BCA assay.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the proteins by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
Dry the purified peptides under vacuum and store at -80°C until LC-MS/MS analysis.
Quantitative Mass Spectrometry and Data Analysis
This section provides a general overview of a label-free quantitative proteomics workflow.
Procedure:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide samples by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire the data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
-
Perform a database search against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the protein abundance based on precursor ion intensities (for label-free quantification).
-
Perform statistical analysis to identify proteins that are differentially expressed between the treated and control groups.
-
Perform bioinformatics analysis (e.g., pathway analysis, gene ontology enrichment) to interpret the biological significance of the proteomic changes.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of PTU-induced autophagy.
Experimental Workflow Diagram
Caption: Experimental workflow for proteomic analysis of PTU treatment.
References
- 1. 1-phenyl 2-thiourea (PTU) activates autophagy in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-phenyl 2-thiourea (PTU) activates autophagy in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein Characterization of Pathogenic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive comparison of sample preparation workflows for proteomics - Molecular Omics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Testing the Anticancer Activity of Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a wide range of cytotoxic activities against various cancer cell lines.[1][2] Their mechanism of action is diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein tyrosine kinases, the MAPK pathway, and the PI3K/Akt pathway.[3][4][5] This document provides detailed protocols for the in vitro evaluation of the anticancer activity of novel thiourea compounds, methods for data analysis and presentation, and visualizations of experimental workflows and relevant signaling pathways.
Data Presentation: In Vitro Cytotoxicity of Thiourea Derivatives
The anticancer efficacy of thiourea compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the cytotoxic activity of various thiourea derivatives against several human cancer cell lines, as determined by the MTT assay.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2 | SW480 | Primary Colon Cancer | 1.5 ± 0.1 | Cisplatin | 10.2 ± 0.9 |
| SW620 | Metastatic Colon Cancer | 2.1 ± 0.2 | Cisplatin | 12.5 ± 1.1 | |
| PC3 | Metastatic Prostate Cancer | 3.4 ± 0.3 | Cisplatin | 15.8 ± 1.4 | |
| K-562 | Chronic Myelogenous Leukemia | 2.8 ± 0.2 | Cisplatin | 9.7 ± 0.8 | |
| Compound 8 | SW480 | Primary Colon Cancer | 3.2 ± 0.3 | Doxorubicin | 0.9 ± 0.1 |
| SW620 | Metastatic Colon Cancer | 4.5 ± 0.4 | Doxorubicin | 1.1 ± 0.1 | |
| PC3 | Metastatic Prostate Cancer | 8.9 ± 0.8 | Doxorubicin | 2.3 ± 0.2 | |
| K-562 | Chronic Myelogenous Leukemia | 6.7 ± 0.6 | Doxorubicin | 0.5 ± 0.04 | |
| Compound 10e | NCI-H460 | Lung Cancer | 1.86 | Sorafenib | >10 |
| Colo-205 | Colon Cancer | 9.92 | Sorafenib | >10 | |
| HCT116 | Colon Cancer | 6.42 | Sorafenib | >10 | |
| MDA-MB-231 | Breast Cancer | 8.21 | Sorafenib | >10 | |
| MCF-7 | Breast Cancer | 9.19 | Sorafenib | >10 | |
| HepG2 | Liver Cancer | 6.21 | Sorafenib | >10 | |
| TKR15 | A549 | Lung Cancer | 0.21 | - | - |
| Compound 7 | HCT116 | Colon Cancer | 1.11 | Doxorubicin | 8.29 |
| HepG2 | Liver Cancer | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 | Breast Cancer | 7.0 | Doxorubicin | 4.56 |
Data compiled from multiple sources.[1][6][7][8]
Experimental Protocols
A tiered approach is recommended for screening novel thiourea compounds. Primary screening typically involves assessing cytotoxicity against a panel of cancer cell lines. Promising candidates are then subjected to secondary assays to elucidate their mechanism of action, such as apoptosis and cell cycle analysis.
Experimental Workflow
Caption: A general workflow for screening the anticancer activity of thiourea compounds.
Cell Viability Assay (MTT/XTT Protocol)
Metabolic assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT assays are colorimetric assays used to assess cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.[11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Thiourea compounds dissolved in DMSO
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the thiourea compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin). Incubate for 48-72 hours.
-
MTT/XTT Addition:
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and incubate in the dark for 4 hours at room temperature to dissolve the formazan crystals.[12]
-
For XTT: The formazan product is water-soluble.
-
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cells
-
Thiourea compounds
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight. Treat the cells with the thiourea compounds at their IC50 concentrations for 48 hours.[14]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI stains the DNA, and the amount of fluorescence is proportional to the DNA content.
Materials:
-
Cancer cells
-
Thiourea compounds
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[16]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[16]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Signaling Pathway Analysis
Thiourea derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[5][17][18] Western blotting can be used to assess the effect of these compounds on the expression and phosphorylation status of key proteins in these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation.[17][19] Its aberrant activation is a common feature in many cancers.
Caption: A simplified diagram of the PI3K/Akt signaling pathway and potential inhibition by thiourea compounds.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro screening and mechanistic evaluation of novel thiourea compounds as potential anticancer agents. A systematic approach, from broad cytotoxicity screening to more focused mechanistic studies, is crucial for identifying promising lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. mdpi.com [mdpi.com]
- 14. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenyl-3-(2-pyridyl)-2-thiourea in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT) in various antibacterial assays. The protocols outlined below are based on established methods for evaluating the antimicrobial properties of chemical compounds. Due to the limited availability of specific quantitative data for PPT in publicly accessible literature, the data presented in the tables are illustrative examples derived from studies on structurally related thiourea derivatives and should be considered as a reference for expected outcomes.
Introduction
Thiourea derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] this compound, a member of this class, possesses structural motifs that suggest potential antibacterial efficacy. The presence of the phenyl, thiourea, and pyridyl groups may contribute to its interaction with bacterial targets. These application notes detail the methodologies for assessing the antibacterial potential of PPT through determination of its minimum inhibitory concentration (MIC), zone of inhibition, and its ability to inhibit biofilm formation.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound against common Gram-positive and Gram-negative bacteria. These values are intended for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Positive | 16 | Ciprofloxacin: 0.5 |
| Bacillus subtilis (ATCC 6633) | Positive | 32 | Ciprofloxacin: 0.25 |
| Escherichia coli (ATCC 25922) | Negative | 64 | Ciprofloxacin: 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >128 | Ciprofloxacin: 0.25 |
Table 2: Zone of Inhibition for this compound (50 µ g/disk )
| Bacterial Strain | Gram Stain | Hypothetical Zone of Inhibition (mm) | Reference Compound Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | Positive | 18 | Ciprofloxacin (5 µg): 25 |
| Bacillus subtilis (ATCC 6633) | Positive | 15 | Ciprofloxacin (5 µg): 30 |
| Escherichia coli (ATCC 25922) | Negative | 10 | Ciprofloxacin (5 µg): 35 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 0 | Ciprofloxacin (5 µg): 28 |
Table 3: Anti-Biofilm Activity of this compound
| Bacterial Strain | Gram Stain | Hypothetical Minimum Biofilm Eradication Concentration (MBEC) (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Positive | 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >256 |
Experimental Protocols
Detailed methodologies for key antibacterial assays are provided below. It is recommended to perform these experiments in a sterile environment using appropriate aseptic techniques.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (PPT)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of PPT Stock Solution: Dissolve a known weight of PPT in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the PPT working solution (diluted from the stock in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no PPT).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of PPT at which there is no visible growth (turbidity) in the well.
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[3][4]
Materials:
-
This compound (PPT)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Solvent for dissolving PPT (e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Preparation of PPT Disks: Dissolve PPT in a suitable solvent to a known concentration. Aseptically apply a specific volume (e.g., 10 µL) of the PPT solution onto sterile filter paper disks and allow them to dry completely.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically place the prepared PPT disks and a control antibiotic disk onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of or eradicate existing bacterial biofilms.
Materials:
-
This compound (PPT)
-
Biofilm-forming bacterial strain (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to enhance biofilm formation)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension as described in the MIC protocol.
-
Add 180 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add 20 µL of different concentrations of PPT to the wells. Include a positive control (bacteria without PPT) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently aspirate the planktonic cells from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Visualizations
The following diagrams illustrate the experimental workflows and a potential mechanism of action for thiourea derivatives.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenyl-3-(2-pyridyl)-2-thiourea in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT) as a versatile ligand in coordination chemistry. The document details its synthesis, complexation with various transition metals, and the potential applications of the resulting complexes in medicinal chemistry and catalysis. The provided protocols offer step-by-step guidance for the synthesis and experimental evaluation of these compounds.
Introduction to this compound (PPT)
This compound is a heterocyclic thiourea derivative that acts as a versatile chelating ligand in coordination chemistry. Its structure, featuring both a phenyl and a pyridyl group attached to a thiourea backbone, allows for multiple coordination modes with metal ions. The presence of nitrogen and sulfur donor atoms enables PPT to form stable complexes with a variety of transition metals, including but not limited to palladium (Pd), platinum (Pt), and copper (Cu). The resulting metal complexes have shown promise in various applications, particularly in the fields of anticancer and antimicrobial research, as well as catalysis.
Synthesis of the Ligand and its Metal Complexes
The synthesis of this compound and its subsequent complexation with metal salts are fundamental procedures for exploring its coordination chemistry.
Experimental Protocol: Synthesis of this compound (PPT)
This protocol describes a general method for the synthesis of N-aryl-N'-pyridylthioureas.
Materials:
-
2-Aminopyridine
-
Phenyl isothiocyanate
-
Benzene (or another suitable anhydrous solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2-aminopyridine (1 equivalent) in anhydrous benzene.
-
To this solution, add phenyl isothiocyanate (1 equivalent) dropwise with stirring.
-
Reflux the reaction mixture for 1.5 to 3 hours.
-
After cooling, the precipitate formed is filtered, washed with ethanol, and dried under vacuum.
-
The crude product can be recrystallized from ethanol to yield pure this compound.
Experimental Protocol: General Synthesis of Transition Metal Complexes with PPT
This protocol outlines a general procedure for the synthesis of metal complexes with the PPT ligand. Specific metal salts and reaction conditions may need to be optimized for each complex.
Materials:
-
This compound (PPT)
-
Metal(II) chloride salt (e.g., PdCl₂, K₂PtCl₄, CuCl₂·2H₂O)
-
Ethanol or Methanol/Acetone mixture
-
n-Butanol (optional, for some reactions)
-
Dimethylformamide (DMF) (optional, a few drops to aid dissolution)
Procedure:
-
Dissolve the PPT ligand (2 equivalents) in a suitable solvent such as ethanol or a methanol/acetone mixture. A few drops of DMF can be added to aid dissolution if necessary.
-
In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, n-butanol).
-
Add the metal salt solution dropwise to the warm ligand solution with constant stirring.
-
Stir the reaction mixture for approximately one hour at room temperature. For some reactions, gentle refluxing for a few hours may be required.
-
If a precipitate forms, cool the mixture in an ice bath to ensure complete precipitation.
-
Filter the solid complex, wash it with water and then with a small amount of cold ethanol or methanol.
-
Dry the complex in a vacuum desiccator.
Applications in Medicinal Chemistry
Metal complexes of thiourea derivatives are of significant interest in drug development due to their wide range of biological activities.
Anticancer Activity
Several studies have demonstrated the cytotoxic potential of metal complexes containing thiourea-based ligands against various cancer cell lines. While specific IC₅₀ values for PPT complexes are not extensively reported, data from structurally similar compounds provide valuable insights into their potential efficacy.
Table 1: Cytotoxicity Data (IC₅₀, µM) of Structurally Related Thiourea-Metal Complexes against Various Cancer Cell Lines
| Complex Type | Ligand | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Copper(II) | 1-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea | SW620 (Metastatic Colon) | 3.3 ± 0.2 | [1] |
| 1-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea | SW480 (Primary Colon) | 4.7 ± 0.3 | [1] | |
| 1-(4-chloro-3-nitrophenyl)-3-(4-bromophenyl)thiourea | PC3 (Metastatic Prostate) | 8.8 ± 0.8 | [1] | |
| Platinum(II) | 3-(2-pyridyl)-N1-methyl-1,2,4-triazole | A2780 (Ovarian) | 26 ± 5 | [2] |
| 3-(2-pyridyl)-N2-methyl-1,2,4-triazole | A2780cis (Cisplatin-Resistant Ovarian) | 20 ± 3 | [2] | |
| α- and β-naphthyl containing ligands | MDA-MB-231 (Breast) | 8.1 ± 1.1 | [3] | |
| Palladium(II) | N,N-disubstituted-N'-acyl thioureas | DU-145 (Prostate) | 46.39 ± 3.99 to 62.74 ± 6.45 | [4] |
| Thioamide pincer ligands | MCF-7 (Breast) | 25 µM | [5] |
Note: The data presented are for structurally related compounds and serve as a guide for the potential activity of PPT complexes.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol describes a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (PPT and its metal complexes) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
Thiourea-metal complexes have also been investigated for their antimicrobial properties. The chelation of the metal ion can enhance the antimicrobial activity of the free ligand.
Table 2: Antimicrobial Activity Data of Structurally Related Thiourea-Metal Complexes
| Complex Type | Ligand | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Copper(II) | N-Phenylmorpholine-4-carbothioamide | E. coli | ~18 | - | [1] |
| N-Phenylmorpholine-4-carbothioamide | S. aureus | ~15 | - | [1] | |
| Nickel(II) | Various thiourea derivatives | S. aureus | - | 50-400 | [6] |
| Various thiourea derivatives | E. coli | - | 50-400 | [6] | |
| Zinc(II) | N-di(pyridin-2-yl)thiourea derivatives | S. aureus | Significant Inhibition | - | [7] |
| N-di(pyridin-2-yl)thiourea derivatives | E. coli | Significant Inhibition | - | [7] |
Note: This table provides data for analogous compounds to indicate the potential antimicrobial spectrum of PPT complexes.
Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Screening
This protocol provides a standard method for the preliminary screening of the antimicrobial activity of compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar plates
-
Sterile paper discs (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal discs (positive controls)
-
Solvent-loaded discs (negative control)
Procedure:
-
Prepare a microbial inoculum and spread it evenly onto the surface of the nutrient agar plates.
-
Impregnate the sterile paper discs with a known concentration of the test compounds.
-
Place the impregnated discs, along with the positive and negative control discs, on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Applications in Catalysis
Palladium complexes of thiourea-based ligands have emerged as effective catalysts in various organic transformations, particularly in cross-coupling reactions.
Catalytic Activity in Cross-Coupling Reactions
Palladium-PPT complexes are potential catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental C-C bond-forming reactions in organic synthesis. The thiourea ligand can stabilize the palladium center and facilitate the catalytic cycle.
Experimental Protocol: General Procedure for a Heck Cross-Coupling Reaction
This protocol provides a general method for a Heck reaction using a palladium catalyst, which can be adapted for a Pd-PPT complex.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, or a pre-synthesized Pd-PPT complex)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, acetonitrile, or a DMF/water mixture)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), the base (2.0 mmol), and the palladium catalyst (typically 1-3 mol%).
-
Add the solvent (e.g., 3 mL of DMF/water 1:1).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture at the desired temperature (e.g., 80-120°C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a ligand with significant potential in coordination chemistry. Its ability to form stable complexes with various transition metals opens up avenues for the development of new therapeutic agents and efficient catalysts. The protocols provided herein offer a starting point for researchers to synthesize and evaluate PPT-based compounds for their specific applications. Further research into the synthesis of a broader range of PPT-metal complexes and a more detailed investigation of their biological activities and catalytic efficiencies is warranted.
References
- 1. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdrc.tums.ac.ir [bdrc.tums.ac.ir]
- 6. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalirjpac.com [journalirjpac.com]
Application Notes and Protocols for the Analytical Detection of 1-Phenyl-3-(2-pyridyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT), a compound of interest in pharmaceutical research. The following protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Analysis are presented to guide researchers in establishing robust and reliable detection methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological samples. A reverse-phase HPLC method is generally suitable for this compound.
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (ACN) and water is typically effective. For instance, a mobile phase of acetonitrile and water can be used.[1] The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C, to ensure reproducibility.
-
Detection Wavelength: Based on the UV absorbance of similar phenylthiourea compounds, a detection wavelength in the range of 245-270 nm is likely to be suitable.[2]
-
Injection Volume: 10-20 µL.
b) Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix. For bulk drug, dissolve a known amount in the mobile phase. For formulated products, extraction and filtration steps may be necessary. For biological samples, a protein precipitation or liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase is typically required.
c) Method Validation:
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.
Data Presentation
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Typically 80-120% of the test concentration |
| Accuracy | 98.0 - 102.0% recovery |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2%, Intermediate (Inter-day) ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak for the analyte should be pure and free from interference from other components in the sample matrix. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |
Experimental Workflow
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative determination of this compound in solutions, particularly for quality control purposes where the sample matrix is not complex.
Experimental Protocol
a) Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm is required.
-
Matched quartz cuvettes (1 cm path length).
b) Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Scan the solution over the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For phenylthiourea, the λmax is reported to be around 245-266 nm.[2]
c) Quantitative Analysis:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measurement: Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax.
-
Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the sample.
Data Presentation
| Parameter | Typical Value/Range |
| λmax | To be determined experimentally (expect ~245-270 nm) |
| Linearity Range | Dependent on the molar absorptivity of the compound |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Molar Absorptivity (ε) | To be determined from the slope of the calibration curve |
Experimental Workflow
References
Application Notes and Protocols for Cell-Based Assays Involving 1-Phenyl-3-(2-pyridyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT) is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties. While specific biological data for this compound is limited in publicly available literature, the structural motif of a phenyl and a pyridyl group attached to a thiourea core is common in compounds exhibiting cytotoxic effects against various cancer cell lines.
These application notes provide a comprehensive guide for researchers interested in investigating the potential biological effects of this compound in cell-based assays. The protocols detailed below are established methods for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, which are crucial steps in the preliminary evaluation of novel anticancer drug candidates.
Data Presentation
Quantitative data on the cytotoxic activity of thiourea derivatives are typically presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for structurally related thiourea compounds against various human cancer cell lines, providing a reference for the expected potency of this class of molecules.[1][2]
Table 1: Cytotoxic Activity of Structurally Related Thiourea Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | A549 | Non-small cell lung cancer | 3.22 ± 0.2 |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | HCT-116 | Colon cancer | 2.71 ± 0.16 |
| 1,3-disubstituted thiourea (Compound 2) | SW480 | Primary colon cancer | 1.5 - 8.9 |
| 1,3-disubstituted thiourea (Compound 8) | SW620 | Metastatic colon cancer | 1.5 - 8.9 |
| 1,3-disubstituted thiourea (Compound 9) | PC3 | Metastatic prostate cancer | ≤ 10 |
| Phenylthiourea-based thiazolopyrimidine | HCT-116 | Colon cancer | 2.29 ± 0.46 |
| Phenylthiourea-based benzothiazolyl-pyridine | HCT-116 | Colon cancer | 9.71 ± 0.34 |
Note: The data presented are for compounds structurally related to this compound and are intended to serve as a guide for experimental design.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to determine the viability of cells treated with this compound. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (PPT)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of PPT in DMSO (e.g., 10 mM). Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PPT. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by propidium iodide (PI).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (PPT)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. After 24 hours, treat the cells with desired concentrations of PPT and a vehicle control for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide staining and flow cytometry.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (PPT)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PPT as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways
Based on the activities of other thiourea derivatives, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be affected by PPT, leading to apoptosis.
Conclusion
The provided application notes and protocols offer a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. While specific data for this compound is not yet widely available, the methodologies described are standard in the field of cancer drug discovery and will enable researchers to generate reliable data on its cytotoxic and apoptotic effects. Further investigations into its precise mechanism of action and in vivo efficacy will be crucial for its development as a therapeutic candidate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-3-(2-pyridyl)-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Phenyl-3-(2-pyridyl)-2-thiourea. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and straightforward method for synthesizing this compound is the nucleophilic addition of 2-aminopyridine to phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the 2-aminopyridine attacks the electrophilic carbon atom of the isothiocyanate group. This is typically a high-yielding reaction.
Q2: I am experiencing a low yield in my synthesis. What are the potential causes and solutions?
Low yields can arise from several factors, including reactant purity, reaction conditions, and work-up procedures. Key areas to investigate are the stability of the phenyl isothiocyanate, the nucleophilicity of the 2-aminopyridine, and potential side reactions. Increasing the reaction temperature or prolonging the reaction time may improve yields, but this must be balanced against the potential for byproduct formation.
Q3: My product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities include unreacted starting materials (2-aminopyridine and phenyl isothiocyanate) and potential side products. Recrystallization from a suitable solvent, such as ethanol, is a common and effective purification method.[1] If recrystallization is insufficient, column chromatography on silica gel can be employed to separate the desired product from impurities.[1]
Q4: Are there any common side reactions to be aware of during the synthesis?
While the reaction is generally clean, side reactions can occur. If there is any moisture present, phenyl isothiocyanate can hydrolyze to aniline, which can then react with another molecule of phenyl isothiocyanate to form N,N'-diphenylthiourea. Ensuring anhydrous reaction conditions can help to minimize this.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Inactive or degraded phenyl isothiocyanate.- Low nucleophilicity of 2-aminopyridine.- Inappropriate reaction temperature. | - Use freshly distilled or commercially available high-purity phenyl isothiocyanate.- Ensure the 2-aminopyridine is pure and dry.- Increase the reaction temperature by refluxing in a suitable solvent like toluene or dioxane.[2] |
| Reaction is Slow or Incomplete | - Steric hindrance or electronic effects.- Insufficient reaction time. | - Increase the reaction time and monitor progress by TLC.- Consider using a higher boiling point solvent to increase the reaction temperature. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities.- The product may be an amorphous solid or have a low melting point. | - Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.- Try trituration with a non-polar solvent like hexane to induce crystallization. |
| Presence of Multiple Spots on TLC | - Incomplete reaction.- Formation of byproducts. | - Allow the reaction to proceed for a longer duration.- If byproducts are present, purification by column chromatography is recommended. |
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The following table summarizes the expected impact of different conditions on the synthesis, based on general principles of thiourea synthesis. For a similar compound, 1-(4-acetylphenyl)-3-phenylthiourea, a yield of 91% was achieved by refluxing in dry toluene.[2]
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Solvent | Toluene (reflux) | High | A non-polar, high-boiling point solvent can facilitate the reaction to completion.[2] |
| Dioxane (reflux) | High | Similar to toluene, provides a high reaction temperature.[2] | |
| Ethanol (reflux) | Moderate to High | A protic solvent may slightly hinder the nucleophilic attack, but can be effective and is a good solvent for subsequent recrystallization. | |
| Acetonitrile (reflux) | Moderate to High | A polar aprotic solvent that can effectively dissolve the reactants. | |
| Temperature | Room Temperature | Low to Moderate | The reaction may proceed slowly at room temperature, potentially leading to lower yields in a given timeframe. |
| Reflux | High | Increased temperature generally accelerates the reaction rate, leading to higher conversion and yield.[2] | |
| Reaction Time | 1-2 hours | Moderate | May be sufficient for reactions at reflux, but completeness should be checked via TLC. |
| 4-6 hours | High | A longer reaction time ensures the reaction goes to completion, especially at lower temperatures.[2] | |
| Stoichiometry | 1:1 (Amine:Isothiocyanate) | Optimal | Using a 1:1 molar ratio is standard for this type of reaction to avoid excess starting material in the final product. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of N,N'-disubstituted thioureas.[2]
Materials:
-
2-Aminopyridine
-
Phenyl isothiocyanate
-
Anhydrous Toluene (or another suitable solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous toluene.
-
Add phenyl isothiocyanate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from ethanol.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator.
Visualizations
Caption: Reaction scheme for the synthesis.
Caption: A logical workflow for troubleshooting.
References
Technical Support Center: 1-Phenyl-3-(2-pyridyl)-2-thiourea Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Phenyl-3-(2-pyridyl)-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the nucleophilic addition of 2-aminopyridine to phenyl isothiocyanate.[1] This reaction is typically performed in a suitable solvent at room temperature.[1]
Q2: What are the primary purification techniques for this compound?
The two main purification methods for this compound are recrystallization and column chromatography.[1] The choice between these methods often depends on the nature and quantity of impurities present.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A suitable recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. A common starting point for thiourea derivatives is ethanol. For a related compound, N-(2-Furoyl)-N′-(2-pyridyl)thiourea, crystallization from ethanol yielded high-quality single crystals.[2] A systematic approach involves testing the solubility of a small amount of the crude product in various common laboratory solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, dichloromethane) at both room temperature and their boiling points.
Q4: What are the potential side products or impurities I should be aware of during the synthesis of this compound?
While specific impurities for this exact reaction are not extensively documented in the provided search results, general impurities in the synthesis of thiourea derivatives from isothiocyanates and amines can include:
-
Unreacted starting materials (2-aminopyridine and phenyl isothiocyanate).
-
Symmetrical thioureas formed from the reaction of the amine with any potential degradation products of the isothiocyanate.
-
Urea analogs, which may form if there is hydrolysis of the isothiocyanate or thiourea product.[3]
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute melts before it dissolves in the hot solvent or separates from the supersaturated solution as a liquid rather than a solid. To remedy this, you can:
-
Add more solvent to fully dissolve the oil at the boiling point.
-
Allow the solution to cool more slowly to give the molecules adequate time to arrange into a crystal lattice.
-
Use a lower-boiling point solvent.
-
If significant impurities are suspected, consider a preliminary purification step like column chromatography before recrystallization.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Yield | - Too much solvent was used. - The compound is too soluble in the chosen solvent at low temperatures. - Premature crystallization occurred during hot filtration. | - Concentrate the solution by evaporating some of the solvent. - Select a different solvent in which the compound has lower solubility when cold. - Ensure the filtration apparatus (funnel and flask) is pre-heated before hot filtration. |
| Colored Impurities in Crystals | - Colored impurities from the reaction mixture are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| "Oiling Out" | - The melting point of the compound is lower than the boiling point of the solvent. - The solution was cooled too quickly. - High concentration of impurities. | - Reheat the solution, add more solvent, and allow for slower cooling. - Choose a solvent with a lower boiling point. - Perform a preliminary purification step such as column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate. - Reduce the amount of crude material loaded onto the column. |
| Compound Elutes Too Quickly | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). |
| Compound Does Not Elute from the Column | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate system). |
| Streaking or Tailing of Bands on the Column | - The compound is sparingly soluble in the mobile phase. - The compound is interacting too strongly with the stationary phase. | - Choose a mobile phase in which the compound is more soluble. - Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general representation based on the common synthesis method.[1]
Materials:
-
2-Aminopyridine
-
Phenyl isothiocyanate
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve 2-aminopyridine (1 equivalent) in the anhydrous solvent in a reaction vessel equipped with a stirrer.
-
Slowly add phenyl isothiocyanate (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of the starting materials), the crude product can be isolated by removing the solvent under reduced pressure.
-
Proceed with purification by recrystallization or column chromatography.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent. Ethanol is a good starting point.[2]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate while gently swirling until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (e.g., 230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable solvent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and pour it into the column. Allow the silica to settle, ensuring a level and well-packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision-making flowchart for troubleshooting common recrystallization problems.
References
Stability issues with 1-Phenyl-3-(2-pyridyl)-2-thiourea in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT) in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (PPT) in solution?
A1: The most common degradation pathways for thiourea derivatives like PPT are oxidation and hydrolysis.[1] Oxidation of the thiourea group can lead to the formation of the corresponding urea analog or other sulfur oxides. Hydrolysis, which can be accelerated under acidic or basic conditions, may also convert the thiourea moiety into a urea group, releasing sulfide.[1][2]
Q2: What are the key factors that influence the stability of PPT solutions?
A2: Several factors can significantly impact the stability of PPT in solution:
-
pH: The stability of thiourea compounds is often pH-dependent. Both acidic and alkaline conditions can accelerate the rate of hydrolysis.[2]
-
Temperature: Higher temperatures generally increase the rate of degradation for most chemical compounds, including thioureas.[1]
-
Light: Exposure to light, especially UV radiation, can cause photodegradation. It is advisable to protect solutions from light by using amber vials or storing them in the dark.[1][2]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can promote the oxidation of the sulfur atom in the thiourea group.[1]
Q3: What are the visible signs of PPT degradation in solid form and in solution?
A3: For solid PPT, signs of degradation may include a change in color, such as the development of a yellowish tint, or the emission of ammonia or sulfurous odors.[2] In solution, degradation may be indicated by a color change, the formation of a precipitate due to insoluble degradation products, or inconsistent experimental results.[2]
Q4: What are the recommended storage conditions for PPT stock solutions?
A4: To minimize degradation, stock solutions of PPT should be prepared fresh whenever possible. If storage is necessary, solutions should be kept in tightly sealed, amber-colored vials at low temperatures (e.g., 2-8 °C).[1] To prevent oxidation, consider purging the solvent with an inert gas like nitrogen or argon before sealing the vial, especially for long-term storage.[1][2]
Q5: Can I use stabilizers to prevent the degradation of PPT in my solutions?
A5: Yes, for some applications, the use of stabilizers can be beneficial. Antioxidants may be added to inhibit oxidative degradation.[2] If metal-catalyzed degradation is a concern, a chelating agent such as EDTA could be added to sequester metal ions.[2] However, the compatibility of any stabilizer with your specific experimental system must be verified.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of PPT solutions.
Issue 1: Solution Turns Yellow or Forms a Precipitate
| Possible Cause | Recommended Action |
| Oxidation or Photodegradation | Prepare fresh solutions and always store them protected from light in amber vials. Consider purging the solvent with an inert gas (nitrogen or argon) to minimize dissolved oxygen.[2] |
| Hydrolysis | Ensure the pH of your solution is within a stable range for PPT. Avoid highly acidic or basic conditions if possible. Prepare solutions fresh before use. |
| Exceeded Solubility Limit | A precipitate may form if the concentration of PPT exceeds its solubility in the chosen solvent. Verify the solubility and consider preparing a more dilute solution or using a different solvent system. |
| Formation of Insoluble Degradation Products | The precipitate could be a result of degradation.[2] Filter the solution before use and consider preparing fresh. For critical applications, re-characterize the solution's concentration via HPLC. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Recommended Action |
| Degradation of PPT Stock Solution | The purity of the compound may have decreased over time.[2] Prepare a fresh stock solution from solid PPT. If possible, verify the purity of the stored solid material using an appropriate analytical method like HPLC. |
| Instability Under Experimental Conditions | PPT may be degrading during your experiment. Assess the stability of PPT under your specific experimental conditions (e.g., temperature, pH, presence of other reagents). |
| Improper Solution Preparation | Ensure accurate weighing and complete dissolution of the compound. Use high-purity solvents. |
Data Presentation
Table 1: General Conditions for Forced Degradation Studies of Thiourea Derivatives
The following table outlines typical stress conditions used in forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.[3][4]
| Stress Condition | Reagent/Condition | Typical Duration & Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 8 hours at 60°C |
| Oxidation | 3% H₂O₂ | 12 hours at Room Temperature |
| Thermal Degradation | Dry Heat | 48 hours at 80°C |
| Photodegradation | UV/Visible Light | Expose to ≥ 1.2 million lux hours and ≥ 200 watt hours/m² |
Note: These are general starting conditions and may need to be adjusted based on the observed stability of PPT. The goal is to achieve partial (e.g., 5-20%) degradation.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound (PPT)
Objective: To generate potential degradation products of PPT under various stress conditions to understand its stability profile.
Materials:
-
This compound (PPT)
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of PPT in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.[1]
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 8 hours.[1]
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 12 hours.[1]
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Heat a portion of the stock solution at 60°C for 48 hours.
-
Cool to room temperature and dilute with mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for PPT
Objective: To quantify PPT and separate it from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium acetate). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at an appropriate wavelength (e.g., 242 nm).[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Mandatory Visualizations
Caption: Potential degradation pathways of PPT in solution.
Caption: Troubleshooting workflow for PPT stability issues.
References
Overcoming solubility problems of 1-Phenyl-3-(2-pyridyl)-2-thiourea in experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges encountered when working with 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT).
Frequently Asked Questions (FAQs)
Q1: Why is this compound (PPT) often difficult to dissolve in aqueous solutions?
A1: The poor aqueous solubility of this compound and related thiourea derivatives is a common challenge.[1] This difficulty typically stems from its molecular structure, which can lead to a stable crystalline solid-state form that is not conducive to favorable interactions with water molecules. Many novel chemical compounds developed in drug discovery pipelines face this issue.[2]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of PPT?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended organic solvent for preparing high-concentration stock solutions of poorly soluble compounds like PPT for research purposes.[2][3] It is a powerful solvent that is miscible with water and compatible with most in vitro assays at low final concentrations (typically below 0.5%).[2][4] It is crucial to use high-purity, anhydrous DMSO, as moisture can reduce solubility and cause the compound to precipitate during storage, especially after freeze-thaw cycles.[4][5]
Q3: My PPT compound precipitates when I dilute the DMSO stock solution into an aqueous buffer. What should I do?
A3: This phenomenon, often called "crashing out," is a common problem when the compound's solubility limit in the final aqueous buffer is exceeded.[2][6] This can be caused by "solvent shock," where the compound rapidly leaves the organic solvent and cannot dissolve quickly enough in the aqueous media.[6] A systematic approach to troubleshooting this issue is recommended. Please refer to the workflow diagram below for a step-by-step guide.
Q4: What methods can I use to improve the aqueous solubility of PPT in my experiment?
A4: Several strategies can be employed, and the optimal method may require some empirical testing for your specific experimental conditions. Key strategies include:
-
pH Modification: The pyridine group in PPT is basic. Lowering the pH of the aqueous buffer (e.g., to pH 4-6) will protonate the pyridine nitrogen, creating a charged species with significantly increased aqueous solubility.[2][7]
-
Use of Co-solvents: The combination of a buffer and a co-solvent can have a synergistic effect, leading to a substantial increase in solubility.[8] A common technique is to first dissolve the compound in DMSO and then dilute it with an aqueous buffer like PBS.[3]
-
Warming and Sonication: Gentle warming of the solution (e.g., to 37°C) and sonication can help dissolve the compound, particularly when preparing the initial stock solution.[2][6]
-
Use of Solubilizing Excipients: For some applications, the addition of agents like cyclodextrins or surfactants can enhance solubility, though their compatibility with the specific assay must be verified.[2]
Solubility Data of Related Thiourea Compounds
| Compound Name | Solvent | Reported Solubility | Concentration (Molar) | Source |
| 1-Phenyl-2-thiourea (PTU) | DMSO | ~30 mg/mL | ~197 mM | [3][5] |
| Ethanol | ~30 mg/mL | ~197 mM | [5] | |
| Water | Insoluble | - | [5][10] | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | ~1.64 mM | [3] | |
| Thiourea (general) | Ethanol + Water | Solubility increases with temperature | - | [11] |
| Methanol + Water | Solubility increases with temperature | - | [11] | |
| Aqueous Solution | Solubility is pH-dependent | - | [12] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of solid this compound (MW: 229.3 g/mol ) in a sterile microcentrifuge tube or glass vial. For 1 mL of a 10 mM stock, weigh 2.29 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the 10 mM target concentration.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes.
-
Aid Dissolution (If Needed): If the solid is not fully dissolved, place the sealed vial in an ultrasonic bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.[2]
-
Inspect and Store: Visually inspect the solution to ensure no particulates remain. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Visual Workflow: Preparing PPT Solutions
Caption: A standard workflow for preparing experimental solutions of PPT.
Troubleshooting Guide: Compound Precipitation
If your compound precipitates upon dilution into the aqueous assay buffer, use the following decision tree to identify and solve the problem.
Caption: A decision tree for resolving PPT precipitation issues.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. PHENYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting unexpected results in biological assays with 1-Phenyl-3-(2-pyridyl)-2-thiourea
Welcome to the technical support center for 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate challenges during in vitro and in vivo experiments with PPT.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPT) and what are its primary biological activities?
This compound (PPT) is a chemical compound belonging to the thiourea class. Thiourea derivatives are known for a wide range of biological activities. Published research on PPT and related compounds suggests potential applications as an antioxidant and in studies of hyperthyroidism. Thiourea derivatives, in general, have been investigated for their anticancer properties, which are often attributed to their ability to induce apoptosis and inhibit various enzymes.
Q2: What is the recommended solvent for dissolving PPT for use in biological assays?
Due to its chemical structure, PPT has low solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is crucial to first dissolve the compound in 100% high-purity DMSO to create a concentrated stock solution before further dilution in aqueous buffers or cell culture media for your experiments.
Q3: What is the stability of PPT in solution?
Stock solutions of PPT in anhydrous DMSO are generally stable when stored at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided. The stability of PPT in aqueous solutions, such as cell culture media, is less certain and can be a source of variability in experiments. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment from a frozen DMSO stock.
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
Question: I am not observing the expected biological effect of PPT in my cell-based assay, or the results are highly variable between experiments. What could be the cause?
Answer: This is a common issue that can stem from several factors, primarily related to the compound's solubility and stability.
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility and Precipitation: PPT, like many thiourea derivatives, has limited solubility in aqueous environments. When a concentrated DMSO stock is diluted into your assay medium, the compound may precipitate out of solution, leading to a lower effective concentration and inconsistent results.
-
Visual Inspection: After diluting the PPT stock solution into your final assay buffer, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to minimize solvent-induced cytotoxicity and to reduce the chances of compound precipitation.
-
Solubility Testing: If you suspect solubility issues, you can perform a simple solubility test by preparing a dilution of PPT in your assay buffer at the highest concentration you plan to use and observing it over time for precipitate formation.
-
-
Compound Degradation: PPT may degrade in aqueous solutions over the course of your experiment, especially during long incubation periods.
-
Fresh Dilutions: Always prepare fresh dilutions of PPT in your assay medium immediately before adding it to your cells.
-
Time-Course Experiment: If you suspect degradation, consider performing a time-course experiment to see if the compound's effect diminishes with longer incubation times.
-
-
Cell Line Specifics: The biological activity of a compound can be highly dependent on the cell line being used.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can respond differently to treatment.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to chemical compounds.
-
Issue 2: Unexpected Cytotoxicity
Question: I am observing higher-than-expected cytotoxicity in my experiments with PPT, even at low concentrations. What could be the reason?
Answer: Unexpected cytotoxicity can be due to the intrinsic properties of the compound, off-target effects, or experimental artifacts.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: Thiourea derivatives can interact with multiple cellular targets, which may lead to cytotoxicity through unintended mechanisms.[1][2] It is possible that in your specific cell model, PPT is hitting an off-target that is critical for cell survival.
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise concentration at which cytotoxicity occurs.
-
Mechanism of Action Studies: To understand the cause of cytotoxicity, you can perform assays to investigate markers of apoptosis (e.g., Annexin V/PI staining, caspase activity) or other forms of cell death.
-
-
Solvent Toxicity: As mentioned previously, high concentrations of DMSO can be toxic to cells.
-
Vehicle Control: Always include a vehicle control in your experiments (cells treated with the same final concentration of DMSO as your highest PPT concentration) to assess the effect of the solvent alone.
-
-
Compound Purity: Impurities in your PPT sample could be contributing to the observed cytotoxicity.
-
Purity Verification: If possible, verify the purity of your PPT compound using analytical methods such as HPLC or LC-MS.
-
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and related compounds.
Table 1: Antioxidant Activity of this compound (PPT)
| Assay | IC50 (M) |
| DPPH radical scavenging | 1.3 x 10⁻³[3] |
| ABTS radical scavenging | 1.1 x 10⁻³[3] |
Table 2: Cytotoxic Activity of Related Thiourea Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 1-(2-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea | SW480 (colon cancer) | ~5-10[4] |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (colon cancer) | 1.5 - 5[4] |
| 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 (prostate cancer) | ~7-9[4] |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (leukemia) | 1.62[5] |
Note: The data in Table 2 is for thiourea derivatives structurally related to PPT and is provided for comparative purposes. The cytotoxic activity of PPT itself may vary.
Experimental Protocols
Detailed Protocol: MTT Assay for Cell Viability
This protocol describes a general method for assessing the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Materials:
-
Adherent cancer cell line of choice (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (PPT)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of PPT in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of the PPT stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PPT.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the treated wells) and a "no-cell control" (medium only) for background subtraction.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell control" wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the log of the PPT concentration to generate a dose-response curve and determine the IC50 value (the concentration of PPT that inhibits cell viability by 50%).
-
Visualizations
Experimental Workflow: Troubleshooting Low Bioactivity
Caption: A logical workflow for troubleshooting low bioactivity of PPT.
Signaling Pathway: Potential Inhibition of the Wnt/β-catenin Pathway
Disclaimer: The following diagram illustrates the Wnt/β-catenin signaling pathway, which has been shown to be inhibited by some thiourea derivatives.[4] However, the direct effect of this compound on this pathway has not been definitively established and requires further investigation.
Caption: Potential mechanism of Wnt/β-catenin pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sartorius.com [sartorius.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing Synthesis of 1-Phenyl-3-(2-pyridyl)-2-thiourea Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the reaction conditions for the synthesis of 1-Phenyl-3-(2-pyridyl)-2-thiourea derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during synthesis.
Troubleshooting Guide
Low yields, unexpected side products, and purification difficulties are common hurdles in organic synthesis. This section provides a structured approach to troubleshooting these issues in the preparation of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Poorly reactive amine: 2-Aminopyridine or its derivatives can have reduced nucleophilicity, especially with electron-withdrawing substituents. | - Increase the reaction temperature to reflux. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Consider using a catalyst, although it's not typically required for this reaction. |
| Unstable isothiocyanate: Phenyl isothiocyanate and its derivatives can degrade over time, especially if exposed to moisture. | - Use freshly prepared or distilled isothiocyanate. - Store isothiocyanates under an inert atmosphere (nitrogen or argon) in a cool, dark place. | |
| Steric hindrance: Bulky substituents on either the phenyl ring or the pyridine ring can slow down the reaction. | - Increase the reaction temperature. - Prolong the reaction time. | |
| Formation of Side Products | Reaction with solvent: Protic solvents like ethanol can potentially react with the isothiocyanate. | - Use an aprotic solvent such as tetrahydrofuran (THF), acetonitrile (MeCN), or toluene. |
| Symmetrical thiourea formation: If starting from an amine and generating the isothiocyanate in situ, the isothiocyanate can react with the starting amine. | - Employ a two-step synthesis where the isothiocyanate is prepared and optionally purified before adding the second amine. | |
| Difficult Purification | Oily product: The crude product may not solidify, making isolation by filtration difficult. | - Attempt trituration with a non-polar solvent like hexane to induce crystallization. - If trituration fails, purify by column chromatography on silica gel. |
| Product insoluble and difficult to recrystallize: The desired product may have low solubility in common recrystallization solvents. | - Test a range of solvents or solvent mixtures for recrystallization. - If recrystallization is not feasible, purification by column chromatography may be necessary. | |
| Starting materials co-elute with the product: The polarity of the starting materials and the product might be very similar. | - Adjust the mobile phase for column chromatography to achieve better separation. - Consider an acid or base wash during the workup to remove unreacted amine or acidic/basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound derivatives?
A1: The reaction is a nucleophilic addition of the primary amino group of 2-aminopyridine to the electrophilic carbon atom of the phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon of the isothiocyanate, forming a zwitterionic intermediate. This is followed by a proton transfer to yield the final thiourea product.
Q2: What are the most suitable solvents for this reaction?
A2: Aprotic solvents are generally preferred to avoid side reactions. Common choices include tetrahydrofuran (THF), acetonitrile (MeCN), dichloromethane (DCM), and toluene. The choice of solvent can influence the reaction rate and the ease of product isolation.
Q3: How do substituents on the phenyl ring of the isothiocyanate affect the reaction rate?
A3: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring increase the electrophilicity of the isothiocyanate carbon, generally leading to a faster reaction. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity and may require longer reaction times or higher temperatures.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant indicates the completion of the reaction.
Q5: My product is an oil and will not crystallize. What should I do?
A5: If the product is an oil, first try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. If that fails, trituration with a non-polar solvent like hexane can sometimes remove impurities and lead to solidification. If the product remains an oil, purification by column chromatography is the recommended method.
Quantitative Data Summary
The following table summarizes reaction conditions for the synthesis of various this compound derivatives, providing a comparative overview of how different substituents and conditions can affect the outcome.
| Phenyl Substituent | Amine | Solvent | Temperature | Time | Yield (%) | Reference |
| H | 2-Aminopyridine | - | - | - | - | |
| 4-acetyl | 4-Aminoacetophenone | Toluene | Reflux | - | 91% | [1] |
| 3,5-bis(trifluoromethyl) | 2-Aminopyridine | MeCN | Room Temp. | 24 h | 90% | |
| 3-nitro | m-Nitroaniline | DMF | 80 °C | 4 h | 94% | [2] |
| 4-chloro | 4-Chloroaniline | Acetone | Room Temp. | 1.5 h | 90% | [3] |
| 4-methoxy | 2-Aminopyridin-2-ylmethylamine | - | - | - | - | [4] |
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of 1-aryl-3-(2-pyridyl)-2-thiourea derivatives.
Materials:
-
Substituted Phenyl isothiocyanate (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in the chosen anhydrous solvent, add the substituted phenyl isothiocyanate (1.0 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic addition mechanism for the formation of this compound.
Caption: Reaction mechanism for thiourea synthesis.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound derivatives.
Caption: General experimental workflow.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree.
References
- 1. tandfonline.com [tandfonline.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, cytotoxicity, cell cycle analysis of 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea and quantum chemical analyses-Science-Chemical Encyclopedia-lookchem [lookchem.com]
Technical Support Center: Synthesis of 1-Phenyl-3-(2-pyridyl)-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-3-(2-pyridyl)-2-thiourea. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the nucleophilic addition of 2-aminopyridine to phenyl isothiocyanate. In this reaction, the amino group of 2-aminopyridine attacks the electrophilic carbon of the isothiocyanate group.
Q2: My reaction does not seem to be proceeding, or the yield is very low. What are the common causes?
A2: Low reactivity or yield can be attributed to several factors. The reaction between an arylamine (2-aminopyridine) and an aryl isothiocyanate can be sluggish. Key areas to investigate include the purity of starting materials, the choice of solvent, reaction temperature, and the presence of moisture. It may be necessary to heat the reaction mixture to achieve a reasonable rate and yield.
Q3: What are the potential side reactions I should be aware of?
A3: The primary side reaction of concern is the hydrolysis of phenyl isothiocyanate in the presence of water, which can lead to the formation of aniline and other byproducts. Additionally, at elevated temperatures, phenyl isothiocyanate can potentially undergo self-polymerization, though this is less common under typical synthetic conditions. Incomplete reaction will also result in the presence of unreacted starting materials in your crude product.
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is recrystallization. Ethanol is a frequently used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, which should result in the formation of purified crystals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Low reactivity of starting materials. 2. Reaction temperature is too low. 3. Impure starting materials. | 1. Confirm the identity and purity of 2-aminopyridine and phenyl isothiocyanate using appropriate analytical techniques (e.g., NMR, IR). 2. Gently heat the reaction mixture. A temperature of 60-80°C is a good starting point. Monitor the reaction progress by TLC. 3. Use freshly distilled or purified starting materials. |
| Presence of Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products due to moisture. 3. Thermal decomposition of starting materials or product. | 1. Increase the reaction time or temperature. 2. Ensure all glassware is thoroughly dried and use an anhydrous solvent. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid excessively high temperatures. Monitor the reaction closely. |
| Product Fails to Crystallize During Recrystallization | 1. Too much solvent was used. 2. The solution is supersaturated. 3. Presence of oily impurities. | 1. Evaporate some of the solvent and attempt to cool the solution again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. 3. Attempt to purify the crude product by column chromatography before recrystallization. |
| Low Purity After Recrystallization | 1. Inappropriate recrystallization solvent. 2. Cooling the solution too quickly. 3. Impurities co-crystallize with the product. | 1. Screen other solvents for recrystallization (e.g., isopropanol, acetonitrile). 2. Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation. 3. A second recrystallization may be necessary. Alternatively, consider purification by column chromatography. |
Data Presentation
The following table summarizes the expected outcomes and potential pitfalls in the synthesis of this compound based on reaction conditions. The data is illustrative and based on general principles of organic synthesis.
| Reaction Condition | Expected Yield | Expected Purity | Potential Side Products |
| Anhydrous Solvent, 60-80°C | > 85% | High | Minimal |
| Anhydrous Solvent, Room Temp | 40-60% | Moderate | Unreacted starting materials |
| Solvent with 5% Water, 60-80°C | 50-70% | Low | Aniline, diphenylthiourea |
| High Temperature (>120°C) | Variable | Low | Decomposition products, potential polymers |
Experimental Protocols
Synthesis of this compound
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol) and 30 mL of anhydrous toluene.
-
Addition of Reagent: While stirring the solution, add phenyl isothiocyanate (1.27 mL, 10.6 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with a small amount of cold toluene to remove any soluble impurities. The crude product can then be purified by recrystallization from ethanol.
Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for the synthesis.
Technical Support Center: Purity Confirmation of Synthesized 1-Phenyl-3-(2-pyridyl)-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of synthesized 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques to confirm the purity of this compound (PPT)?
A1: The primary techniques for purity confirmation of PPT are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. A melting point determination can also serve as a preliminary indicator of purity.
Q2: What is the expected molecular weight of PPT?
A2: The molecular formula of this compound is C₁₂H₁₁N₃S, which corresponds to a molecular weight of approximately 229.3 g/mol .[1]
Q3: What is the expected melting point of pure PPT?
A3: The reported melting point for this compound is in the range of 167-173 °C. A sharp melting point within this range is indicative of high purity. A broad melting range often suggests the presence of impurities.
Q4: What are the likely impurities in a synthesis of PPT?
A4: The most common synthesis route for PPT involves the reaction of phenyl isothiocyanate and 2-aminopyridine. Therefore, the most probable impurities are unreacted starting materials. Other potential impurities could include side-products from reactions involving any residual water or other nucleophiles present in the reaction mixture.
Q5: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A5: Unexpected peaks in the ¹H NMR spectrum could correspond to residual solvents used during synthesis or purification (e.g., acetone, ethanol, ethyl acetate), unreacted starting materials (phenyl isothiocyanate and 2-aminopyridine), or side-products. Refer to the troubleshooting guide below for a more detailed analysis.
Q6: The mass spectrum of my sample does not show the expected molecular ion peak at m/z 229.3. What could be the reason?
A6: The absence of the molecular ion peak could be due to extensive fragmentation of the molecule in the mass spectrometer. Look for characteristic fragment ions. Alternatively, it could indicate that the desired product was not synthesized or is present in a very low concentration. The ionization technique used can also affect the observation of the molecular ion.
Troubleshooting Guides
Issue 1: Discrepancy in Melting Point
| Symptom | Possible Cause | Suggested Action |
| Lower and/or broad melting point range | Presence of impurities. | Recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture. Ensure the product is thoroughly dried under vacuum to remove residual solvent. |
| Higher melting point | Possible polymorphism or misidentification of the compound. | Confirm the identity of the compound using spectroscopic methods (NMR, MS). |
Issue 2: Unexpected Signals in NMR Spectra
| Symptom | Possible Cause | Suggested Action |
| Singlet around δ 2.1 ppm in ¹H NMR (in CDCl₃) | Acetone contamination. | Dry the sample under high vacuum. If the peak persists, repurify the sample. |
| Quartet around δ 3.7 ppm and triplet around δ 1.2 ppm in ¹H NMR (in CDCl₃) | Ethanol contamination. | Dry the sample under high vacuum. |
| Peaks corresponding to phenyl isothiocyanate or 2-aminopyridine | Incomplete reaction or inefficient purification. | Monitor the reaction to completion using TLC. Purify the product using column chromatography or recrystallization. |
| Broad signals for NH protons | Hydrogen bonding or exchange with residual water. | Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The NH peaks should disappear. |
Issue 3: Ambiguous Mass Spectrometry Results
| Symptom | Possible Cause | Suggested Action |
| Absence of molecular ion peak (M⁺) at m/z ≈ 229 | Fragmentation of the parent molecule. | Look for characteristic fragment ions such as those corresponding to the phenyl isothiocyanate cation (m/z 135) or the 2-aminopyridine cation (m/z 94). Use a softer ionization technique if available (e.g., ESI, CI). |
| Presence of peaks at m/z higher than 229 | Presence of adducts (e.g., with sodium [M+Na]⁺) or impurities with higher molecular weight. | Check for the possibility of adduct formation with salts present. Analyze the sample by HPLC-MS to separate and identify the high molecular weight species. |
Quantitative Data Summary
| Analytical Technique | Parameter | Expected Value for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | Phenyl-H: ~7.2-7.6 ppm (m, 5H)Pyridyl-H: ~7.0-8.3 ppm (m, 4H)NH: Two broad singlets, variable |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | C=S: ~178-182 ppmAromatic C: ~113-155 ppm |
| Mass Spectrometry (EI) | m/z | [M]⁺: 229Key Fragments: 135 (C₇H₅NS)⁺, 94 (C₅H₆N₂)⁺, 77 (C₆H₅)⁺ |
| Elemental Analysis | % Composition | C: 62.85%, H: 4.84%, N: 18.32%, S: 13.98% |
| Melting Point | °C | 167-173 |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis:
-
Introduce the sample into the mass spectrometer. For Electron Ionization (EI), a direct insertion probe may be used for solid samples. For Electrospray Ionization (ESI), the solution is infused directly or via an HPLC system.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Identify the molecular ion peak and characteristic fragment ions.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic elution is often sufficient. An acidic modifier like 0.1% trifluoroacetic acid or formic acid can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 275 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the sample and record the chromatogram. A single sharp peak indicates high purity. The presence of other peaks suggests impurities.
Protocol 4: Elemental Analysis
-
Sample Preparation: A few milligrams of the highly purified and thoroughly dried sample are required.
-
Analysis: Submit the sample to an analytical laboratory for CHNS analysis.
-
Evaluation: Compare the experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur with the theoretical values calculated from the molecular formula (C₁₂H₁₁N₃S). A good match (typically within ±0.4%) is a strong indicator of purity.
Visualizations
Caption: Experimental workflow for purity confirmation.
Caption: Troubleshooting decision tree for purity issues.
References
Degradation pathways of 1-Phenyl-3-(2-pyridyl)-2-thiourea under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the functional groups present in this compound, the primary degradation pathways are expected to be hydrolysis and oxidation.[1] The thiourea moiety is susceptible to both hydrolytic and oxidative cleavage, potentially leading to the formation of the corresponding urea derivative, 1-phenyl-3-(2-pyridyl)urea, and other related compounds. Desulfurization is a common degradation route for thioureas.
Q2: Which functional group in this compound is most susceptible to degradation?
A2: The thiourea functional group is the most reactive part of the molecule and, therefore, the most susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The carbon-sulfur double bond (thione) is prone to oxidation and hydrolysis.
Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A3: Forced degradation studies, or stress testing, involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products.[2] Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.[1]
-
Base Hydrolysis: 0.1 M NaOH at 60°C.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[1]
-
Thermal Degradation: Heating the solid compound at a temperature below its melting point (e.g., 70-80°C).[3]
-
Photolytic Degradation: Exposing the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[4]
Q4: How can I monitor the degradation of this compound and separate its degradation products?
A4: A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is essential.[5] Developing a method capable of separating the parent compound from all potential degradation products is crucial. A reverse-phase C18 column is a common starting point for method development.[6] Gradient elution may be necessary to resolve all compounds.
Q5: What techniques are suitable for identifying the structure of the degradation products?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the initial identification and characterization of degradation products by providing molecular weight and fragmentation information.[5][7] For unambiguous structure elucidation, preparative HPLC can be used to isolate the degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. The analytical method is not sensitive enough to detect low levels of degradants. | Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of the stress.[3] Ensure the analytical method is validated for a low limit of detection (LOD) and limit of quantitation (LOQ).[1] |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the experiment. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products. |
| Poor peak shape or resolution in the HPLC chromatogram. | The mobile phase is not optimized. The column is not suitable for the analytes. Co-elution of the parent compound and degradation products. | Adjust the mobile phase composition, pH, or gradient slope.[10] Screen different column chemistries (e.g., C18, phenyl-hexyl, polar-embedded).[6] Ensure the method is truly stability-indicating by demonstrating specificity.[11] |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Not all degradation products are being detected. Degradation products do not have a chromophore and are not detected by the UV detector. Degradation products are volatile. The response factor of the degradation products is significantly different from the parent compound. | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with the UV detector. Analyze the headspace of the sample for volatile degradants using Gas Chromatography (GC). Determine the relative response factors for the major degradation products.[12] |
| Difficulty in elucidating the structure of a degradation product. | Insufficient amount of the isolated degradant for NMR analysis. Complex fragmentation pattern in MS. | Scale up the forced degradation experiment and the preparative HPLC isolation. Utilize advanced NMR techniques (e.g., 2D NMR like COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) for accurate mass measurements.[7][8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Class A volumetric flasks and pipettes
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 12 hours, protected from light. Dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours. After cooling, dissolve the solid in the solvent used for the stock solution and dilute for HPLC analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Example HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined from the UV spectrum of the parent compound (e.g., 254 nm).
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Area (%) of Major Degradant(s) | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C, 8h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT, 12h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal, 80°C, 48h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic, ICH Q1B | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Retention Times and Mass-to-Charge Ratios of this compound and its Degradation Products
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| This compound | [Insert Data] | [Insert Data] | Parent Compound |
| Degradant 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Degradant 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Degradant 3 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. hplc of thiourea - Chromatography Forum [chromforum.org]
- 7. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpmr.com [wjpmr.com]
- 11. ijcrt.org [ijcrt.org]
- 12. sgs.com [sgs.com]
Avoiding interference of 1-Phenyl-3-(2-pyridyl)-2-thiourea in spectroscopic analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid interference from 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT) in spectroscopic analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPT) and why is it a potential interferent?
This compound, with CAS Number 886-60-2 and molecular formula C₁₂H₁₁N₃S, is a thiourea derivative containing both a phenyl and a pyridine ring.[1][2] Like many thiourea derivatives, it possesses chromophores (C=O and C=S) and electroactive groups that can interfere with various spectroscopic methods.[3] Its potential for interference arises from its intrinsic spectroscopic properties, its ability to form complexes with metal ions, and its potential to cause matrix effects in mass spectrometry.[4][5]
Q2: What are the general spectroscopic characteristics of thiourea derivatives?
Thiourea derivatives are known to exhibit strong UV-Vis absorption and can be electrochemically active. The spectral properties are influenced by the specific substituents on the thiourea core. For instance, pivaloylthiourea derivatives show maximum UV absorption around 230 nm and 290 nm, corresponding to C=O and C=S chromophores.[3] The simpler N-phenylthiourea shows a maximum absorption at 266 nm in alcohol.[6] Infrared (IR) spectra of thiourea derivatives typically show characteristic stretching bands for N-H, C=O, C-N, and C=S groups.[3][7] While specific data for PPT is limited, these values for related compounds suggest that PPT likely absorbs in the mid-UV region and could interfere with analytes that have overlapping spectral features.
Q3: What are the primary strategies for overcoming spectroscopic interference?
The main strategies involve either removing the interfering substance or using analytical methods that can differentiate the analyte signal from the interference.[8] Key approaches include:
-
Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation to remove PPT from the sample matrix before analysis.[9][10][11]
-
Method Optimization: Adjusting instrumental parameters, such as selecting alternative wavelengths in UV-Vis or atomic absorption spectroscopy, to avoid spectral overlap.[12]
-
Background Correction: Using instrumental techniques, like a deuterium lamp in atomic absorption spectroscopy, to subtract background signals.[5][13]
-
Standard Addition Method: A quantification technique used to compensate for matrix effects when the interference cannot be easily removed.[5][12]
Troubleshooting Guides by Analytical Technique
UV-Vis Spectroscopy
Q: My sample containing PPT shows a broad, high-absorbance peak in the UV region (250-300 nm) that is masking my analyte's signal. What can I do?
A: This is a common issue due to the inherent UV absorbance of the thiourea moiety.[3]
-
Wavelength Selection: If your analyte has another absorption maximum at a different wavelength where PPT's absorbance is minimal, use that wavelength for quantification.
-
Solvent Adjustment: Try changing the solvent polarity. This can sometimes shift the absorption maxima of the analyte and interferent differently, potentially resolving the overlap.
-
Sample Cleanup: The most effective solution is to remove the PPT before analysis. See the Experimental Protocols section for a detailed Solid-Phase Extraction (SPE) method.
-
Derivative Spectroscopy: Applying first or second derivative calculations to your spectra can sometimes resolve overlapping peaks, allowing for the quantification of the analyte.
Fluorescence Spectroscopy
Q: My analyte's fluorescence is significantly quenched or enhanced in the presence of PPT. Why is this happening and how can I fix it?
A: PPT, with its aromatic rings and heteroatoms, can participate in energy transfer processes or form non-fluorescent complexes with your analyte, leading to quenching. Conversely, it might form a fluorescent complex, causing enhancement.
-
Optimize Wavelengths: Systematically vary the excitation and emission wavelengths to find a window where the analyte's fluorescence can be measured independently of PPT's influence.
-
Time-Resolved Fluorescence: If the fluorescence lifetimes of your analyte and the interfering species are different, time-resolved fluorescence spectroscopy may be able to distinguish them.
-
Analyte Derivatization: Chemically modify your analyte with a fluorescent tag that emits in a region free from PPT interference (e.g., the far-red or near-infrared spectrum).
-
Interferent Removal: Use sample preparation techniques like LLE or SPE to eliminate PPT.[10][14]
Mass Spectrometry (MS)
Q: In my LC-MS analysis, the signal for my analyte is suppressed when PPT is present in the sample. How can I mitigate this matrix effect?
A: Ion suppression is a frequent challenge in LC-MS, where co-eluting compounds like PPT compete with the analyte for ionization, reducing its signal.
-
Improve Chromatographic Separation: Modify your HPLC method (e.g., change the gradient, column chemistry, or mobile phase) to ensure PPT and your analyte elute at different times.
-
Sample Dilution: Diluting the sample can reduce the concentration of PPT to a level where it no longer causes significant suppression.[12] However, ensure your analyte concentration remains above the instrument's limit of detection.
-
Use an Internal Standard: A stable isotope-labeled version of your analyte is the ideal internal standard as it will experience the same ion suppression, allowing for accurate quantification.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can sometimes be less susceptible to matrix effects for certain compounds.
Q: My mass spectrum shows several unexpected peaks. Could they be fragments of PPT?
A: Yes. Thiourea derivatives can fragment in predictable ways. The mass spectra of phenyl-substituted thioureas are often dependent on the sample introduction method, with direct insertion into a cool ion source providing more reproducible spectra of the parent molecule.[15] Common fragmentation pathways involve cleavage next to the central carbon atom.[15] For an accurate diagnosis, it is best to acquire a mass spectrum of a pure PPT standard under your experimental conditions.
Quantitative Data Summary
While specific quantitative spectroscopic data for this compound is not widely published, the following table summarizes data for related thiourea compounds to provide an indication of the spectral regions where interference may occur.
| Compound | Technique | Wavelength/Region | Solvent | Reference |
| N-Phenylthiourea | UV-Vis Absorbance | 245 nm (shoulder), 266 nm (max) | Alcohol | [6] |
| Pivaloylthiourea Derivatives | UV-Vis Absorbance | ~230 nm (C=O), ~290 nm (C=S) | Methanol | [3] |
| Thiourea | FTIR | 3371, 3260, 3156 cm⁻¹ (N-H₂ stretches) | Non-aqueous | [7] |
| Thiourea | FTIR | 1585 cm⁻¹ (C=S asymmetric stretch) | Non-aqueous | [7] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for PPT Removal
This protocol describes a general method using a reverse-phase SPE cartridge to remove PPT from an aqueous sample. The user must optimize the choice of sorbent and solvents for their specific analyte and matrix.
Materials:
-
Reverse-Phase SPE Cartridge (e.g., C18, Phenyl)
-
Sample pre-treated to be in an aqueous, low-organic solvent solution
-
Methanol (or Acetonitrile) for conditioning and elution
-
Deionized Water
-
SPE Vacuum Manifold
Methodology:
-
Conditioning: Pass 3-5 mL of methanol through the SPE cartridge to wet the sorbent, followed by 3-5 mL of deionized water to equilibrate the phase. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min). PPT, being relatively nonpolar, should be retained on the reverse-phase sorbent.
-
Washing: Pass 3-5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) through the cartridge. This step is crucial to wash off polar impurities while ensuring the analyte and PPT remain on the sorbent. The strength of this wash solvent must be optimized to prevent premature elution of the analyte.
-
Elution: Elute the analyte using a small volume (e.g., 1-2 mL) of a strong, organic solvent like methanol or acetonitrile. If the analyte is more polar than PPT, it may be possible to elute the analyte with an intermediate-strength solvent while leaving the PPT bound to the cartridge. Conversely, if the analyte is less polar than PPT, this step will elute both, and a different SPE sorbent (e.g., normal phase) may be required.
-
Analysis: The collected eluate, now free of (or with reduced) PPT, can be analyzed.
Protocol 2: Method of Standard Addition
This method is used to quantify an analyte in a complex matrix where interference is suspected and cannot be removed.[5][12]
Methodology:
-
Prepare Samples: Take at least four identical aliquots of the unknown sample.
-
Spike Samples: Leave one aliquot as is (zero addition). To the other aliquots, add known, increasing amounts of a standard solution of the analyte. For example, add 0, 5, 10, and 15 µL of a 100 ppm analyte standard to four 1 mL aliquots of the sample.
-
Dilute to Volume: Dilute all aliquots to the same final volume to ensure the matrix concentration is identical in each.
-
Measure Response: Analyze each prepared solution using the spectroscopic method and record the instrument response (e.g., absorbance, fluorescence intensity).
-
Plot Data: Create a plot with the added concentration of the analyte on the x-axis and the instrument response on the y-axis.
-
Determine Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of the analyte in the original, unspiked sample.
Visualizations
Logical Relationships and Workflows
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 886-60-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Types of interferences in AAS [delloyd.50megs.com]
- 6. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media | PDF [slideshare.net]
- 8. Interference removal | chemistry | Britannica [britannica.com]
- 9. organomation.com [organomation.com]
- 10. サンプル精製 [sigmaaldrich.com]
- 11. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-Phenyl-3-(2-pyridyl)-2-thiourea and Other Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. Their diverse pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties, are attributed to the unique chemical features of the thiourea scaffold. This guide provides a comparative overview of the biological activity of 1-Phenyl-3-(2-pyridyl)-2-thiourea and other selected thiourea derivatives, supported by available experimental data.
Introduction to Thiourea Derivatives
The thiourea moiety (-NH-C(S)-NH-) is a key pharmacophore that imparts a range of biological activities. The presence of nitrogen and sulfur atoms allows for diverse chemical modifications, leading to a vast library of derivatives with distinct pharmacological profiles. The biological activity is often influenced by the nature of the substituents on the nitrogen atoms. This comparison focuses on derivatives with phenyl and pyridyl substitutions, highlighting their relative potencies in various biological assays.
Comparative Biological Activity
While specific experimental data for the biological activity of this compound is limited in the currently available literature, we can infer its potential activities by comparing it with structurally similar thiourea derivatives. The following tables summarize the reported biological activities of various thiourea compounds.
Antimicrobial and Antifungal Activity
Thiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The presence of a pyridine ring, as in the target compound, is often associated with enhanced antimicrobial effects.
Table 1: Comparative Antimicrobial and Antifungal Activity of Thiourea Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 1-(Aryl)-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | 62.5 - 250 | 125 - >500 | 31.25 - 125 | [1] |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | 4 - 32 | >64 | >64 | [2] |
| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide | >1000 | >1000 | 125 | [3] |
| N-(diphenylcarbamothioyl)cyclohexanecarboxamide | >1000 | >1000 | 62.5 | [3] |
Lower MIC values indicate higher antimicrobial activity.
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. These compounds have been shown to induce cytotoxicity in various cancer cell lines through different mechanisms of action.
Table 2: Comparative Anticancer Activity of Thiourea Derivatives (IC50 in µM)
| Compound/Derivative | HCT-116 (Colon) | MCF-7 (Breast) | PC3 (Prostate) | Reference |
| Phenylthiourea-based thiazolopyrimidine | 2.29 ± 0.46 | - | - | [4] |
| Phenylthiourea-based benzothiazolyl-pyridine | 9.71 ± 0.34 | - | - | [4] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | - | 7 - 20 (LC50) | - | |
| N,N'-Diarylthiourea derivative | - | 338.33 ± 1.52 | - | [5] |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | - | - | - | [6] |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher anticancer activity.
Enzyme Inhibitory Activity
Thiourea derivatives have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.
Table 3: Comparative Enzyme Inhibitory Activity of Thiourea Derivatives (IC50 in µM)
| Compound/Derivative | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | α-Amylase | α-Glucosidase | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | 50 (µg/mL) | 60 (µg/mL) | - | - | [7] |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | - | - | - | 86 ± 0.4% inhibition | [8] |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | - | - | - | 9.77 (mM) | [9] |
| Bis-acyl-thiourea derivative (UP-1) | - | - | - | - | [10] |
Lower IC50 values indicate higher enzyme inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the thiourea derivatives against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compounds: The thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: MTT Assay
The cytotoxicity of the thiourea derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
The inhibitory effect of thiourea derivatives on acetylcholinesterase activity can be determined using Ellman's method.
-
Reaction Mixture Preparation: The assay is performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the acetylcholinesterase enzyme to the wells.
-
Substrate Addition and Measurement: After a brief pre-incubation, the substrate, acetylthiocholine iodide, is added. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is monitored by measuring the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition of AChE activity is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.
Visualizing Methodologies and Pathways
To better understand the experimental workflows and the potential mechanisms of action, the following diagrams are provided.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Antithyroid Activity of 1-Phenyl-3-(2-pyridyl)-2-thiourea and Propylthiouracil (PTU)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antithyroid activities of the established drug, Propylthiouracil (PTU), and the less-characterized compound, 1-Phenyl-3-(2-pyridyl)-2-thiourea. The comparison is based on available experimental data, focusing on their primary mechanism of action: the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.
Executive Summary
Propylthiouracil (PTU) is a well-documented antithyroid agent with potent inhibitory effects on thyroid peroxidase (TPO) and the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). In contrast, this compound is a thiourea derivative with historically reported antithyroid activity, though quantitative data is sparse. Early research indicates it is less potent than the parent compound, thiouracil. This guide synthesizes the available data to provide a comparative overview for research and development purposes.
Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
Both PTU and this compound belong to the thiourea class of compounds, which exert their antithyroid effects by inhibiting thyroid peroxidase (TPO).[1] TPO is a heme-containing enzyme essential for two critical steps in thyroid hormone biosynthesis: the oxidation of iodide (I⁻) to iodine (I₂), and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2][3][4] TPO also catalyzes the coupling of these iodotyrosine residues to form T4 and T3.[3][5]
By acting as substrates for the TPO-iodine complex, these thiourea derivatives competitively inhibit the interaction with tyrosine, thereby blocking the organification of iodine and the coupling reactions.[1][6] This leads to a decrease in the synthesis of new thyroid hormones. Additionally, PTU is known to inhibit the peripheral 5'-deiodinase enzyme, which reduces the conversion of T4 to the more metabolically active T3.[2][3][4]
In Vitro Activity: Thyroid Peroxidase Inhibition
The most direct measure of a compound's intrinsic antithyroid activity is its ability to inhibit TPO in a cell-free system. The half-maximal inhibitory concentration (IC50) is a standard metric for this activity.
| Compound | IC50 Value (TPO Inhibition) | Source / Assay Type |
| Propylthiouracil (PTU) | 1.2 µM | Rat Thyroid Microsomes (Amplex UltraRed Assay) |
| 2.0 µM (2 x 10⁻⁶ M) | Human Thyroid Iodide Peroxidase | |
| This compound | Data Not Available (Qualitatively less active than thiouracil) | In vivo rat goitrogenic assay[2] |
In Vivo Antithyroid Activity
In vivo studies provide crucial information on a compound's overall efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. The primary endpoints in such studies are the reduction of serum thyroid hormones (T4 and T3) and a compensatory increase in thyroid-stimulating hormone (TSH).
| Compound | Species | Dose | Duration | Effect on Serum T4 | Reference |
| Propylthiouracil (PTU) | Rat | 3 ppm (in drinking water) | 4 days | Dose-dependent decrease | |
| This compound | Rat | Not specified | 10 days | Less effective than thiouracil at reducing thyroid iodine | [2] |
The historical in vivo data for this compound corroborates the in vitro outlook, indicating lower potency compared to standard thiourea-based drugs.[2] Studies on PTU, however, have extensively characterized its dose-dependent ability to reduce circulating thyroid hormone levels.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)
This high-throughput fluorescent assay measures the peroxidase activity of TPO.
Principle: In the presence of hydrogen peroxide (H₂O₂), TPO oxidizes the non-fluorescent Amplex® UltraRed (AUR) substrate to the highly fluorescent product, resorufin. An inhibitor will reduce the rate of this reaction.
Materials:
-
TPO Source: Rat thyroid microsomes or recombinant human TPO.
-
Buffer: 200 mM Potassium Phosphate Buffer, pH 7.4.
-
Substrate: 10 mM Amplex® UltraRed stock solution in DMSO.
-
Cofactor: Hydrogen Peroxide (H₂O₂).
-
Test Compounds: Stock solutions of PTU and this compound in DMSO.
-
96-well microplate (black, clear bottom).
-
Fluorescence plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control (PTU) in DMSO.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
75 µL of AUR reagent (working solution, e.g., 25 µM).
-
10-15 µL of microsomal protein (TPO source).
-
Test compound/control at various concentrations.
-
100 µL of potassium phosphate buffer.
-
-
Initiation: Start the reaction by adding 25 µL of H₂O₂ (working solution, e.g., 300 µM).
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Quantify the fluorescence using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Antithyroid Activity Assessment in Rodents
This protocol outlines a typical study to evaluate the effect of a test compound on thyroid hormone levels in rats.
Procedure:
-
Animals: Use adult male Wistar or Long-Evans rats.
-
Acclimatization: Allow animals to acclimatize to laboratory conditions for at least one week.
-
Grouping: Randomly assign animals to treatment groups: Vehicle Control, Positive Control (PTU, e.g., 10 mg/kg/day), and Test Compound (various doses).
-
Administration: Administer compounds daily for a predefined period (e.g., 14-21 days) via an appropriate route, such as oral gavage or in drinking water.
-
Monitoring: Record body weight and clinical signs of toxicity throughout the study.
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect trunk blood.
-
Hormone Analysis: Separate serum and measure the concentrations of T4, T3, and TSH using validated methods like ELISA or LC-MS/MS.
-
Data Analysis: Compare the hormone levels between the treated groups and the control group using appropriate statistical tests (e.g., ANOVA).
Conclusion
Propylthiouracil is a potent, well-characterized TPO inhibitor with an IC50 in the low micromolar range. Its efficacy both in vitro and in vivo is firmly established. In contrast, this compound is a less-studied analogue. The available historical data from in vivo screening suggests it possesses antithyroid activity but is less potent than benchmark thiourea compounds.
For drug development professionals, PTU serves as a crucial reference compound. Future research on this compound would require modern quantitative analysis, including the determination of its TPO inhibition IC50 and a full in vivo dose-response study, to accurately ascertain its potential and position it relative to established antithyroid agents.
References
- 1. catalog.hathitrust.org [catalog.hathitrust.org]
- 2. Journal of Pharmacology and Experimental Therapeutics (American Society for Pharmacology and Experimental Therapeutics) | 37639 Publications | 908827 Citations | Top authors | Related journals [scispace.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. mcmaster.primo.exlibrisgroup.com [mcmaster.primo.exlibrisgroup.com]
- 5. The Journal of Pharmacology and Experimental Therapeutics archives [onlinebooks.library.upenn.edu]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Phenyl-3-(2-pyridyl)-2-thiourea and Standard Antioxidants in Free Radical Scavenging
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Antioxidant Efficacy
In the continuous search for novel and potent antioxidant agents, 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) has emerged as a compound of interest. This guide provides a comprehensive comparison of the free radical scavenging efficacy of PPTU against established standard antioxidants, including Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), and α-Tocopherol (Vitamin E). The comparative analysis is based on quantitative data from in vitro antioxidant assays, detailed experimental protocols, and an exploration of the underlying antioxidant mechanisms and signaling pathways.
Quantitative Efficacy Comparison
The antioxidant activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported IC50 values for PPTU and standard antioxidants in two widely used antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (M) | IC50 (µg/mL) |
| This compound (PPTU) | 1.3 x 10⁻³[1] | 297.1 |
| Trolox | 1.5 x 10⁻⁵ | 3.77[2] |
| Ascorbic Acid (Vitamin C) | 3.46 x 10⁻⁵ | 6.1[3] |
| α-Tocopherol (Vitamin E) | - | ~42.86 |
Note: The IC50 values for standard antioxidants can vary between studies due to different experimental conditions. The presented values are representative examples.
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (M) | IC50 (µg/mL) |
| This compound (PPTU) | 1.1 x 10⁻³[1] | 251.1 |
| Trolox | 1.17 x 10⁻⁵ | 2.93[2] |
| Ascorbic Acid (Vitamin C) | 2.84 x 10⁻⁴ | 50[4] |
| α-Tocopherol (Vitamin E) | - | - |
Note: Data for α-Tocopherol in the ABTS assay is not as commonly reported due to its lipophilic nature.
Experimental Protocols
The following are generalized protocols for the DPPH and ABTS assays, which are fundamental for assessing antioxidant activity.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and stored in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of the test compound at various concentrations.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (typically 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Generate the ABTS•+ by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). This mixture is kept in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at approximately 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the test compound at various concentrations.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (typically 6-10 minutes).
-
Measure the absorbance at approximately 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
Antioxidant Mechanisms and Signaling Pathways
The efficacy of an antioxidant is determined by its mechanism of action. The following diagrams illustrate the proposed antioxidant mechanisms for PPTU and the established pathways for standard antioxidants.
Proposed Antioxidant Mechanism of this compound (PPTU)
Computational studies suggest that thiourea derivatives, including PPTU, primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[6][7]. The HAT mechanism is often considered the more dominant pathway[6].
Caption: Proposed antioxidant mechanisms of this compound (PPTU).
Antioxidant Mechanism of Standard Antioxidants (Vitamin C and Vitamin E)
Vitamin E (α-tocopherol), a lipid-soluble antioxidant, is a primary defender against lipid peroxidation in cell membranes. It donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction. The resulting tocopheryl radical can be recycled back to its active form by Vitamin C (ascorbic acid), which is a water-soluble antioxidant. This interplay highlights a crucial antioxidant network within biological systems.
Caption: The synergistic antioxidant action of Vitamin E and Vitamin C.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for determining the antioxidant capacity of a test compound using spectrophotometric assays like DPPH and ABTS is outlined below.
Caption: General workflow for DPPH and ABTS antioxidant assays.
Conclusion
This guide provides a comparative overview of the antioxidant efficacy of this compound against standard antioxidants. While PPTU demonstrates free radical scavenging activity, the available in vitro data suggests that its potency is considerably lower than that of well-established antioxidants like Trolox and Ascorbic Acid. The antioxidant action of PPTU is likely mediated through hydrogen atom transfer and single electron transfer mechanisms. Further research, including studies in cellular and in vivo models, is warranted to fully elucidate the potential of PPTU as a therapeutic antioxidant agent. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the field of antioxidant research and drug development.
References
- 1. Antioxidant ability of this compound: combined experimental/computational studies | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the antioxidant properties of N-acetylcysteine in human platelets: prerequisite for bioconversion to glutathione for antioxidant and antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
Structural Activity Relationship (SAR) Studies of 1-Phenyl-3-(2-pyridyl)-2-thiourea Analogs: A Comparative Guide
The 1-Phenyl-3-(2-pyridyl)-2-thiourea scaffold is a prominent structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] This guide provides a comparative analysis of the structural activity relationships of its analogs, supported by experimental data and methodologies, to aid researchers in the field of drug discovery and development.
Comparative Biological Activity
The biological efficacy of this compound analogs is significantly influenced by the nature and position of substituents on both the phenyl and pyridyl rings. Modifications to this core structure have been explored to enhance potency and selectivity against various biological targets.
Studies have shown that introducing electron-withdrawing groups to the phenyl ring of thiourea derivatives can enhance their cytotoxic activity against cancer cell lines.[2] For instance, analogs with trifluoromethyl and dichloro substitutions have demonstrated high cytotoxicity against human colon and prostate cancer cells.[2][3] The mechanism of action for some of these compounds involves the induction of apoptosis and the inhibition of cytokine secretion, such as Interleukin-6 (IL-6), in cancer cells.[3]
| Analog Structure (General) | Substituent (R) | Target Cell Line | IC50 (µM) | Reference |
| 3-(trifluoromethyl)phenylthiourea core | 3,4-dichloro-phenyl | SW480 (Colon Cancer) | 1.5 | [2][3] |
| 3,4-dichloro-phenyl | SW620 (Colon Cancer) | 2.5 | [2][3] | |
| 4-CF3-phenyl | SW480 (Colon Cancer) | 4.8 | [2][3] | |
| 4-CF3-phenyl | SW620 (Colon Cancer) | 8.9 | [2][3] | |
| Benzo[3][4][5]triazin-7-one core | 1-phenyl, 3-pyrid-2-yl | Various | > 1,3-diphenyl analog | [6] |
Table 1: Comparative in vitro anticancer activity of substituted thiourea analogs. The IC50 values represent the concentration required to inhibit 50% of cell growth.
The antimicrobial properties of thiourea derivatives are also heavily dependent on their structural features. The introduction of halogen groups has been shown to confer or enhance antibacterial action.[4] Specifically, trifluoromethyl groups at the meta-position on the phenyl ring appear to promote bacterial inhibitory action against both Gram-positive and Gram-negative bacteria.[4]
| Analog Structure (General) | Substituent (R) | Target Microorganism | MIC (µg/mL) | Reference |
| N-phenyl-thiourea core | meta-trifluoromethyl | Klebsiella pneumoniae | Varies (Potent) | [4] |
| meta-trifluoromethyl | Escherichia coli | Varies (Potent) | [4] | |
| meta-trifluoromethyl | Salmonella typhi | Varies (Potent) | [4] | |
| meta-trifluoromethyl | Micrococcus luteus | Varies (Potent) | [4] | |
| 3-amino-1H-1,2,4-triazole thiourea core | Various aryl groups | S. aureus, S. epidermidis | 4 - 32 | [7] |
Table 2: Comparative in vitro antimicrobial activity of substituted thiourea analogs. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are the standard experimental protocols for the key assays mentioned.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., DU-145 prostate cancer, MCF-7 breast cancer) are seeded in 96-well plates at a specific density (e.g., 1000-2000 cells/well) and allowed to adhere for 24 hours.[8]
-
Compound Treatment: The test compounds are dissolved in a solvent like DMSO and added to the wells at various concentrations. Control cells receive only the solvent.[8]
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plates are incubated for an additional 3 hours.[8]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the control, and IC50 values are determined.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
-
Compound Preparation: A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.[9]
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes with no compound) and negative (medium only) controls are included.[9]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4][9]
Visualizations: Workflows and Signaling Pathways
General SAR Study Workflow
The process of conducting a structural activity relationship study involves a logical progression from compound design to biological evaluation.
Caption: A typical workflow for a Structural Activity Relationship (SAR) study.
Potential Signaling Pathway: TLR1/2 Activation
Some thiourea derivatives have been identified as agonists of Toll-like receptor 2 (TLR2), which forms a heterodimer with TLR1.[10] This interaction initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of NF-κB and subsequent cytokine release, which can be relevant for cancer immunotherapy.[10]
Caption: MyD88-dependent signaling pathway initiated by a TLR1/2 agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Profile of 1-Phenyl-3-(2-pyridyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the currently available scientific data on 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU), focusing on its in vitro and in vivo properties. While in vitro studies have begun to elucidate its biochemical activities, there is a notable absence of in vivo research specifically on this compound. This document summarizes the existing quantitative data, presents detailed experimental protocols for key assays, and proposes potential mechanisms of action based on related compounds.
In Vitro Studies of this compound
The majority of available research on this compound has been conducted in vitro, highlighting its potential as an antioxidant and an enzyme inhibitor.
Antioxidant Activity
PPTU has demonstrated notable radical scavenging capabilities in chemical assays. Its antioxidant mechanism is suggested to primarily involve hydrogen atom transfer (HAT).
Table 1: Antioxidant Activity of this compound
| Assay | IC50 Value (M) | Reference Compound | IC50 Value (M) |
| DPPH Radical Scavenging | 1.3 x 10⁻³ | Not Specified | Not Specified |
| ABTS Radical Scavenging | 1.1 x 10⁻³ | Not Specified | Not Specified |
Enzyme Inhibition
Studies have also explored the inhibitory effects of PPTU and related compounds on enzymes relevant to metabolic diseases, such as α-glucosidase, an important target in the management of type 2 diabetes.
Table 2: α-Glucosidase Inhibitory Activity of a Related Phenylthiourea Derivative
| Compound | Target Enzyme | IC50 (mM) | Reference Compound | IC50 (mM) |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-glucosidase | 9.77[1][2][3] | Acarbose | 11.96[1][2][3] |
In Vivo Studies: A Data Gap for PPTU and a Look at Related Compounds
A thorough review of the scientific literature reveals a significant lack of in vivo studies, including pharmacokinetic, toxicity, and carcinogenicity assessments, specifically for this compound. However, data from closely related phenylthiourea compounds can provide some initial insights into the potential in vivo profile of this class of molecules.
Carcinogenicity Studies of a Related Compound
A bioassay of 1-phenyl-2-thiourea, a structurally similar compound, was conducted to assess its carcinogenic potential.
Table 3: Carcinogenicity Bioassay of 1-Phenyl-2-thiourea in Rodents
| Species | Administration Route | Dose Levels | Duration | Findings |
| Fischer 344 Rats | Feed | 60 and 120 ppm | 78 weeks | Not carcinogenic[4] |
| B6C3F1 Mice | Feed | 150 and 300 ppm | 78 weeks | Not carcinogenic[4] |
It is crucial to note that these findings are for 1-phenyl-2-thiourea and may not be representative of this compound.
Pharmacokinetic and Toxicity Data of Other Pyridyl-Thiourea Derivatives
While no pharmacokinetic data exists for PPTU, studies on other pyridyl-thiourea derivatives offer a glimpse into how these compounds might behave in vivo.
Table 4: Pharmacokinetic and Toxicity Profile of Selected Pyridyl-Thiourea Derivatives in Mice
| Compound | Administration Route | Key Pharmacokinetic Parameters | Acute Toxicity |
| N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) | Oral | Plasma concentrations monitored at 10, 30, and 60 minutes; hydrophilic formulations showed higher bioavailability.[5] | Favorable toxicity profile in BALB/c mice.[5] |
| N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (HI-236) | IV and IP | t½: ~86 min; Rapidly distributed to tissues, crosses the blood-brain barrier. Oral bioavailability was low (2.2%). | Not specified. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key in vitro assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation : Dissolve the test compound (e.g., in DMSO or methanol) to create a stock solution and prepare serial dilutions.
-
Reaction : Mix a specific volume of each sample concentration with a fixed volume of the DPPH solution.
-
Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100. The IC50 value is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay also assesses the free radical scavenging ability of a substance.
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Prepare a stock solution of the test compound and serial dilutions.
-
Reaction : Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ working solution.
-
Incubation : Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay and determine the IC50 value.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme.
-
Reagents : α-glucosidase enzyme solution (from Saccharomyces cerevisiae), p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and phosphate buffer (pH 6.8).
-
Pre-incubation : Incubate the enzyme with various concentrations of the test compound at 37°C for 15 minutes.
-
Reaction Initiation : Add the pNPG substrate to the mixture to start the reaction.
-
Incubation : Incubate the reaction mixture at 37°C for 20 minutes.
-
Reaction Termination : Stop the reaction by adding a solution of sodium carbonate.
-
Measurement : Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculation : The percentage of inhibition is calculated by comparing the absorbance of the sample to that of a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 570 and 590 nm.
-
Calculation : Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Proposed Signaling Pathway and Experimental Workflows
Due to the limited data specifically for this compound, the following signaling pathway is proposed based on the known activities of other phenylthiourea derivatives, which have been shown to induce apoptosis and inhibit inflammatory pathways in cancer cells.
Caption: A proposed signaling pathway for the cytotoxic effects of phenylthiourea derivatives.
The following diagrams illustrate the general workflows for the experimental protocols described above.
References
- 1. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1 H)-Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassay of 1-phenyl-2-thiourea for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacokinetics and toxicity of a novel hydrophilic oral formulation of the potent non-nucleoside reverse transcriptase inhibitor compound N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Versatility of 1-Phenyl-3-(2-pyridyl)-2-thiourea: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological cross-reactivity of 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT) and its derivatives across various biological systems. Supported by experimental data, this document delves into its multifaceted activities, offering insights into its potential as a versatile molecular scaffold in drug discovery.
This compound, a member of the thiourea class of compounds, has garnered significant attention for its diverse biological activities. These compounds, characterized by a central thiocarbonyl group flanked by nitrogen atoms, have been explored for their potential as antimicrobial, anticancer, antioxidant, and enzyme inhibitory agents. This guide synthesizes available data to present a comparative overview of PPT's performance against other thiourea derivatives and in different biological contexts.
Comparative Biological Activities: A Tabular Overview
The following tables summarize the quantitative data on the biological activities of PPT and related thiourea derivatives across various assays and cell lines.
Table 1: Antioxidant Activity of this compound
| Compound | Assay | IC50 Value |
| This compound | DPPH radical scavenging | 1.3 x 10⁻³ M |
| This compound | ABTS radical cation scavenging | 1.1 x 10⁻³ M |
Table 2: Cytotoxic Activity of Thiourea Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 3,4-dichlorophenyl derivative | SW620 | Metastatic Colon Cancer | 1.5 ± 0.72[1] |
| 4-(trifluoromethyl)phenyl derivative | SW620 | Metastatic Colon Cancer | 5.8 ± 0.76[1] |
| 4-chlorophenyl derivative | SW620 | Metastatic Colon Cancer | 7.6 ± 1.75[1] |
| 3,4-dichlorophenyl derivative | SW480 | Primary Colon Cancer | 9.0[1] |
| 3,4-dichlorophenyl derivative | K-562 | Chronic Myelogenous Leukemia | 6.3[1] |
| Halogenated thiourea (ATX 11) | HK-1 | Nasopharyngeal Carcinoma | 4.7 ± 0.7 |
| Cisplatin (Reference Drug) | HK-1 | Nasopharyngeal Carcinoma | 8.9 ± 1.9 |
Table 3: Tyrosinase Inhibitory Activity of Thiourea Derivatives
| Compound | Source | IC50 (µM) |
| 1-(4-isopropylphenyl)thiourea | Mushroom Tyrosinase | 1.7 |
| Kojic Acid (Reference Inhibitor) | Mushroom Tyrosinase | 53.95 |
Table 4: Antimicrobial Activity of Thiourea Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Thiourea Derivative TD4 | Staphylococcus aureus (MRSA) | 2[2] |
| Thiourea Derivative TD4 | Staphylococcus epidermidis | 2-16[2] |
| Thiourea Derivative TD4 | Enterococcus faecalis | 2-16[2] |
| N-phenyl and N-benzoylthiourea derivatives | Fungi and Gram-positive bacteria | Effective inhibition reported |
| Fluorinated pyridine derivative 4a | Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | 1.95 - 15.63 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of thiourea derivatives on cancer cell lines.[1]
-
Cell Culture: Human cancer cell lines (e.g., SW480, SW620, PC3, K-562) and a normal cell line (e.g., HaCaT) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: The thiourea derivatives are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these compounds for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Tyrosinase Inhibition Assay
This protocol is based on standard methods for assessing the inhibitory effect of compounds on mushroom tyrosinase activity.
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase (e.g., 100 units/mL) and a solution of L-DOPA (e.g., 2 mM) are prepared in phosphate buffer (pH 6.8).
-
Inhibitor Preparation: The thiourea derivatives are dissolved in DMSO and diluted with the phosphate buffer to various concentrations.
-
Assay Procedure: In a 96-well plate, 20 µL of the inhibitor solution is mixed with 140 µL of phosphate buffer and 20 µL of the tyrosinase solution. The mixture is pre-incubated for 10 minutes at room temperature.
-
Reaction Initiation: 20 µL of the L-DOPA solution is added to initiate the reaction.
-
Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Inhibition Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of thiourea compounds against various microorganisms.[2]
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: The thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key concepts related to the biological evaluation of this compound.
Caption: Experimental workflow for the synthesis and biological evaluation of thiourea derivatives.
Caption: Proposed mechanism of cytotoxic action for some thiourea derivatives.
Caption: Simplified pathway of melanin synthesis and the inhibitory action of thiourea derivatives.
References
Validating the Mechanism of Action of 1-Phenyl-3-(2-pyridyl)-2-thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU), focusing on its validated antioxidant properties. While the broader class of thiourea derivatives has been shown to exhibit a range of enzyme inhibitory activities, specific data on PPTU's action on enzymes such as tyrosinase, urease, acetylcholinesterase, and cyclooxygenase is not extensively available in current literature. This document summarizes the existing experimental data for PPTU's antioxidant capacity and compares it with standard antioxidant compounds. Furthermore, it outlines detailed experimental protocols to facilitate further research into its potential enzyme inhibitory effects.
Validated Mechanism of Action: Antioxidant Activity
The primary validated mechanism of action for this compound is its ability to act as an antioxidant. Experimental evidence demonstrates its capacity to scavenge free radicals, a key process in mitigating oxidative stress.
Data Presentation: Antioxidant Activity of PPTU
The antioxidant potential of PPTU has been quantified using standard in vitro assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals, are presented below. For comparison, typical IC50 ranges for standard antioxidants, Ascorbic Acid and Trolox, are also provided.
| Compound | DPPH Radical Scavenging IC50 (M) | ABTS Radical Scavenging IC50 (M) | Reference Standard |
| This compound | 1.3 x 10⁻³ | 1.1 x 10⁻³ | N/A |
| Ascorbic Acid | ~1 x 10⁻⁵ - 5 x 10⁻⁵ | ~1 x 10⁻⁶ - 5 x 10⁻⁶ | Yes |
| Trolox | ~2 x 10⁻⁵ - 8 x 10⁻⁵ | ~1 x 10⁻⁶ - 6 x 10⁻⁶ | Yes |
Note: IC50 values for reference standards can vary depending on specific experimental conditions.
Computational studies suggest that the antioxidant activity of PPTU primarily occurs through a Hydrogen Atom Transfer (HAT) mechanism.[1] This involves the donation of a hydrogen atom from the thiourea moiety to neutralize free radicals.
Mandatory Visualization: Antioxidant Mechanism of PPTU
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for the antioxidant activity of PPTU.
Potential Mechanisms of Action: Enzyme Inhibition
While direct experimental evidence for this compound is limited, the broader class of thiourea derivatives has been extensively studied as inhibitors of various enzymes. This suggests that PPTU may also exhibit inhibitory activity against these targets. The following sections outline the rationale and experimental protocols to investigate these potential mechanisms.
Potential Target 1: Tyrosinase Inhibition
Rationale: Phenylthiourea is a known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2] The structural similarity of PPTU to phenylthiourea makes it a candidate for tyrosinase inhibition.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).
-
L-DOPA solution (2.5 mM in phosphate buffer).
-
Test compound (PPTU) and positive control (e.g., Kojic acid) solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 40 µL of the test compound or control solution.
-
Add 80 µL of phosphate buffer.
-
Add 40 µL of mushroom tyrosinase solution.
-
Pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm immediately and then every minute for a set period (e.g., 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value.
-
Potential Target 2: Urease Inhibition
Rationale: Thiourea and its derivatives are well-documented inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. The thiourea moiety in PPTU is a key pharmacophore for potential urease inhibition.
Experimental Protocol: Jack Bean Urease Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4) containing 1 mM EDTA.
-
Jack Bean Urease solution (e.g., 25 units/mL in phosphate buffer).
-
Urea solution (100 mM in phosphate buffer).
-
Phenol-hypochlorite reagent (Berthelot's reagent).
-
Test compound (PPTU) and positive control (e.g., Thiourea) solutions at various concentrations.
-
-
Assay Procedure:
-
To a test tube, add 0.1 mL of the test compound or control solution.
-
Add 0.1 mL of Jack Bean Urease solution and incubate at 37°C for 15 minutes.
-
Add 0.2 mL of urea solution and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 0.4 mL of phenol reagent and 0.4 mL of alkali reagent (from the Berthelot's reagent kit).
-
Develop the color by incubating at 50°C for 20 minutes.
-
Measure the absorbance at 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Mandatory Visualization: General Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Comparison with Alternatives
A direct comparison of this compound with specific alternatives for enzyme inhibition is challenging without dedicated experimental data for PPTU. However, based on its validated antioxidant activity, a comparison with standard antioxidants is relevant.
| Feature | This compound (PPTU) | Ascorbic Acid (Vitamin C) | Trolox (Water-soluble Vitamin E analog) | Other Thiourea Derivatives |
| Primary Mechanism | Antioxidant (Radical Scavenging via HAT)[1] | Antioxidant (Reducing Agent) | Antioxidant (Radical Scavenging) | Varied: Antioxidant, Tyrosinase inhibitor, Urease inhibitor, Cholinesterase inhibitor, Cyclooxygenase inhibitor, etc. |
| Potency (Antioxidant) | Moderate (IC50 in the millimolar range)[1] | High (IC50 typically in the micromolar range) | High (IC50 typically in the micromolar range) | Varies widely depending on the specific derivative. |
| Advantages | Stable compound, potential for multiple mechanisms of action. | Natural, well-characterized antioxidant. | Potent, well-characterized antioxidant standard. | Broad spectrum of potential biological activities. |
| Limitations | Limited data on enzyme inhibition and other biological activities. | Can act as a pro-oxidant under certain conditions. | Primarily used as a research chemical. | Activity is highly structure-dependent; specific activities need to be validated for each compound. |
Conclusion
The current body of evidence strongly supports the role of this compound as an antioxidant, with a proposed mechanism involving hydrogen atom transfer. Its efficacy in this regard is moderate when compared to potent, standard antioxidants like Ascorbic Acid and Trolox.
The potential for PPTU to act as an enzyme inhibitor, based on the known activities of the broader thiourea class of compounds, presents an exciting avenue for further research. The experimental protocols provided in this guide offer a framework for investigating its inhibitory effects on key enzymes such as tyrosinase and urease. Such studies would be invaluable in elucidating a more complete mechanistic profile of this compound and for comparing its performance against other established enzyme inhibitors. Future research should focus on generating direct experimental data for PPTU to validate these potential mechanisms of action and to enable a more comprehensive comparative analysis.
References
A Comparative Spectroscopic Analysis of Thiourea Compounds: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of thiourea compounds is paramount. This guide provides a comparative analysis of the spectroscopic data of various thiourea derivatives, supported by experimental data and detailed methodologies. The information is presented to facilitate easy comparison and aid in the characterization of novel thiourea-based compounds.
Thiourea derivatives are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1][2] Their biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, are often attributed to the presence of the thiocarbonyl (C=S) group and the two nitrogen atoms, which can act as hydrogen bond donors and acceptors.[3][4] Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structural features of these compounds.[5][6]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of substituted thiourea derivatives, providing a basis for comparison.
FT-IR Spectroscopic Data
The FT-IR spectra of thiourea derivatives are characterized by several key vibrational bands. The N-H stretching vibrations typically appear in the range of 3100-3400 cm⁻¹.[6] The thioamide I band, which has contributions from C=S stretching and N-H bending, is observed around 1500-1600 cm⁻¹. The C-N stretching and C=S stretching vibrations contribute to the thioamide II and III bands, which are found in the regions of 1250-1450 cm⁻¹ and 950-1150 cm⁻¹, respectively. The C=S stretching vibration itself is often located in the range of 700-850 cm⁻¹.[7][8]
| Compound/Derivative | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | Thioamide I (cm⁻¹) | ν(C-N) (cm⁻¹) | ν(C=S) (cm⁻¹) | Reference |
| N-(4-chlorobutanoyl)-N'-(2-methoxyphenyl)thiourea | 3285, 3099 | 1680 | ~1511 | ~1300 | ~750 | [3] |
| N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea | 3176 | 1684 | ~1570 | ~1350 | ~707 | [1][6] |
| 2-((4-Methylphenoxy)methyl)-N-(3,5-dichlorophenylcarbamothioyl)benzamide | 3389, 3153 | 1684 | 1511 | 1379 | - | [4] |
| Pivaloylthiourea derivatives | ~3300 | ~1600 | - | ~1300 | ~700 | [8] |
| Thiourea (in non-aqueous media) | 3371, 3260, 3156 | - | 1585 | - | 1088 | [7] |
¹H NMR Spectroscopic Data
In the ¹H NMR spectra of thiourea derivatives, the protons attached to the nitrogen atoms (N-H) typically appear as broad singlets at a downfield chemical shift, often in the range of δ 7.0-13.0 ppm.[1][9] The exact chemical shift is dependent on the solvent, concentration, and the electronic nature of the substituents. Protons of the aromatic or aliphatic groups attached to the thiourea core will resonate in their characteristic regions.[10]
| Compound/Derivative | δ(N-H) (ppm) | δ(Aromatic-H) (ppm) | δ(Aliphatic-H) (ppm) | Reference |
| Thiophene-thiourea derivatives | 12.78-12.20, 11.92-11.37 | 6.87-7.81 | - | [1][6] |
| N-(4-chlorobutanoyl)-N'-(methoxyphenyl)thioureas | ~9.3-11.0 | 6.9-7.8 | 2.1-3.7 | [3] |
| 2-((4-Methylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides | ~12.1-12.3 | 6.8-8.1 | 2.2, 5.2 | [4] |
| N,N'-disubstituted thioureas | 9.32-11.06 | - | - | [9] |
| Pivaloylthiourea derivatives | ~10.9-12.8 | 7.5-8.2 | 1.27 | [8] |
¹³C NMR Spectroscopic Data
The most characteristic signal in the ¹³C NMR spectrum of a thiourea compound is that of the thiocarbonyl carbon (C=S). This signal is typically found in the downfield region, between δ 170 and 190 ppm.[1][11] The chemical shift of the C=S carbon is sensitive to the nature of the substituents on the nitrogen atoms. Carbonyl carbons (C=O) in acylthiourea derivatives appear in a similar region, generally between δ 160 and 180 ppm.[4][8]
| Compound/Derivative | δ(C=S) (ppm) | δ(C=O) (ppm) | δ(Aromatic-C) (ppm) | δ(Aliphatic-C) (ppm) | Reference |
| Thiophene-thiourea derivatives | 180.0-178.0 | 170.1-162.2 | - | - | [1] |
| N-(4-chlorobutanoyl)-N'-(methoxyphenyl)thioureas | ~179 | ~170 | 114-157 | 28-67 | [3] |
| 2-((4-Methylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides | ~180-182 | ~170 | 114-156 | 20, 67 | [4] |
| N,N'-disubstituted thioureas | ~178-184 | - | - | - | [11] |
| Pivaloylthiourea derivatives | ~180 | ~180 | 124-144 | 26, 40 | [8] |
Mass Spectrometry Data
Mass spectrometry of thiourea compounds often involves characteristic fragmentation patterns. The molecular ion peak (M⁺) is usually observed.[1] Common fragmentation pathways include the cleavage of the C-N bonds and the C-S bond.[12] For acylthiourea derivatives, the loss of the acyl group or isothiocyanate moiety is a typical fragmentation pattern. The presence of specific isotopes, such as chlorine or bromine, will result in characteristic isotopic patterns in the mass spectrum.
A notable fragmentation for certain thiourea-based cross-linkers is a characteristic constant neutral loss (CNL). For example, a thiourea moiety can exhibit a CNL of 85 u, which aids in the selective detection of derivatized peptides in complex mixtures.[13]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of thiourea compounds, based on common practices reported in the literature.[4][6]
FT-IR Spectroscopy
-
Sample Preparation: Solid samples are typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared spectrophotometer is used.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Several scans are averaged to improve the signal-to-noise ratio.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.
-
Data Acquisition:
-
¹H NMR: Spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to TMS.
-
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing thiourea derivatives.[13] Electron impact (EI) ionization can also be used, particularly for more volatile compounds.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight, ion trap) is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. For tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to study their fragmentation patterns.
Visualizations
General Synthesis Workflow for Thiourea Derivatives
The synthesis of N,N'-disubstituted thiourea derivatives is often achieved through the reaction of an isothiocyanate with a primary or secondary amine. This straightforward and versatile method allows for the introduction of a wide variety of substituents.[11]
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]
- 5. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry [eurjchem.com]
- 6. mdpi.com [mdpi.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-Phenyl-3-(2-pyridyl)-2-thiourea
For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of rapid and cost-effective research. This guide provides a comparative analysis of different synthetic routes to 1-Phenyl-3-(2-pyridyl)-2-thiourea, a compound of interest in medicinal chemistry. We will delve into the experimental protocols and quantitative data of conventional, microwave-assisted, and catalyzed methods to provide a clear benchmark of their synthetic efficiency.
This compound is a disubstituted thiourea derivative with potential applications in various fields of chemical and pharmaceutical research. The efficiency of its synthesis can significantly impact the pace and cost of research and development projects. This guide aims to provide a clear, data-driven comparison of the available synthetic methodologies.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several methods, each with its own set of advantages and disadvantages in terms of yield, reaction time, and conditions. The most common approach involves the reaction of 2-aminopyridine with phenyl isothiocyanate. Variations of this reaction include conventional heating, microwave irradiation, and the use of catalysts.
| Synthetic Route | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Synthesis | Reflux in a solvent such as toluene or acetonitrile.[1] | Several hours (e.g., 4 hours) | Good to excellent (up to 91% for analogous compounds).[1] | Well-established, reliable, uses standard laboratory equipment.[2] | Longer reaction times, potential for solvent waste. |
| Microwave-Assisted Synthesis | Solvent-free or in a minimal amount of solvent under microwave irradiation. | 1.5 - 4.5 minutes | Excellent (91-97% for analogous diaryl thioureas). | Extremely rapid, high yields, environmentally friendly (solvent-free potential). | Requires specialized microwave synthesis equipment. |
| Catalytic Synthesis (e.g., MOF-catalyzed) | Use of a catalyst such as a metal-organic framework (MOF) with immobilized nickel ions. | Not specified for this exact molecule. | High (75-92% for related thioureas). | High yields, potential for catalyst recovery and reuse. | Catalyst synthesis can be complex and costly. |
Experimental Protocols
Below are the detailed methodologies for the key synthetic routes discussed.
Route 1: Conventional Synthesis from 2-Aminopyridine and Phenyl Isothiocyanate
This method represents the most widely utilized and reliable approach for preparing this compound.[2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in a suitable dry solvent (e.g., toluene or acetonitrile).[1]
-
To this solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.[2]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 4 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Route 2: Microwave-Assisted Synthesis
This modern approach offers a significant improvement in reaction time and can lead to higher yields.
Procedure:
-
In a microwave-safe reaction vessel, place 2-aminopyridine (1 equivalent) and phenyl isothiocyanate (1 equivalent).
-
If a solvent is used, add a minimal amount of a high-boiling point solvent suitable for microwave chemistry. However, this reaction can often be run solvent-free.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a set temperature and power for a short duration, typically between 1.5 to 4.5 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the resulting solid in a suitable solvent and purify by recrystallization or column chromatography to obtain the final product.
Route 3: Metal-Organic Framework (MOF) Catalyzed Synthesis
This method utilizes a heterogeneous catalyst for a potentially more sustainable and efficient synthesis, although specific protocols for this compound are still under development. The following is a general procedure based on the synthesis of similar thiourea derivatives.
Procedure:
-
To a reaction flask, add 2-aminopyridine (1 equivalent), phenyl isothiocyanate (1 equivalent), and the MOF catalyst (e.g., MIL-101(Cr)-NH2 with immobilized nickel ions) in a suitable solvent.
-
Stir the reaction mixture at a specified temperature for the required duration.
-
Monitor the reaction by TLC.
-
Upon completion, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Isolate the product from the filtrate by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Comparative workflows for the synthesis of this compound.
Caption: General reaction mechanism for thiourea formation.
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific needs and resources of the laboratory. For reliability and simplicity with standard equipment, the conventional heating method remains a viable option. However, for high-throughput synthesis and laboratories equipped with the necessary technology, the microwave-assisted approach offers a significant increase in efficiency, providing high yields in a fraction of the time. Catalytic methods, while promising in terms of yield and sustainability, require further development to become a mainstream approach for the synthesis of this specific compound. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to the Therapeutic Potential of Pyridyl-Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Pyridyl-thiourea derivatives have garnered significant attention in medicinal chemistry due to their versatile molecular scaffold, which allows for a broad spectrum of biological activities.[1] The unique combination of the pyridine ring and the flexible thiourea moiety, with its potent hydrogen-bonding capabilities, facilitates interactions with a wide range of biological targets, including enzymes, receptors, and even DNA.[1][2] This guide provides a comparative analysis of the therapeutic applications of these compounds, supported by experimental data, to highlight their potential in the development of novel therapeutic agents.
General Synthesis of Pyridyl-Thiourea Derivatives
The synthesis of pyridyl-thiourea compounds is typically straightforward. A common and efficient method involves the reaction of a substituted aminopyridine with an appropriate isothiocyanate in a suitable solvent.[3][4] This one-pot reaction often proceeds at room temperature or with gentle heating, leading to high yields of the desired N,N'-disubstituted thiourea derivatives.[4][5]
Anticancer Activity
Pyridyl-thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[1][6] Their mechanisms of action often involve the inhibition of critical signaling pathways responsible for tumor growth, proliferation, and angiogenesis.[1][7]
Comparative Data on Anticancer Activity
| Compound ID | Target Cell Line / Enzyme | Activity (IC₅₀) | Comparison / Reference Drug |
| 8e | MCF-7 (Breast Cancer) | 0.22 µM | 8.7x more active than Doxorubicin (1.93 µM)[8] |
| 8e | VEGFR-2 | 3.93 µM | Sorafenib (IC₅₀ = 4.50 µM)[1][8] |
| 8b | VEGFR-2 | 5.0 µM | Sorafenib[1][8] |
| 20 | MCF-7 (Breast Cancer) | 1.3 µM | -[1] |
| 20 | SkBR3 (Breast Cancer) | 0.7 µM | -[1] |
| 14 | HepG2 (Liver Cancer) | 1.50 µM | Etoposide (IC₅₀ = 26.05 µM)[7] |
| 10 | MOLT-3 (Leukemia) | 1.20 µM | -[7] |
| 22 | T47D (Breast Cancer) | 7.10 µM | -[7] |
| [Cu₂(dppc)₂I₂] | SMMC7721 (Liver Cancer) | High Cytotoxicity | Selective vs. normal L-02 cells[9] |
Mechanism of Action: VEGFR-2 Inhibition
A key mechanism for the anticancer activity of some pyridyl-thiourea compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis and reduced proliferation.[1][8]
Another observed mechanism, particularly for metal complexes of pyridyl-thiourea ligands, involves the induction of apoptosis. For instance, a dinuclear copper(II) complex was found to localize in the nucleus, bind to DNA, and induce cell death through the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of the p53 signaling pathway.[9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyridyl-thiourea compound. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[8]
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the negative control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antiviral Activity
Certain pyridyl-thiourea compounds have emerged as potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[10] The structural features of these compounds allow for high-affinity binding to viral enzymes, disrupting the viral replication cycle. Reviews of pyridine-containing heterocycles confirm their broad potential against various viruses, including HIV, Hepatitis C (HCV), and Hepatitis B (HBV).[11][12][13]
Comparative Data on Antiviral Activity
| Compound ID | Viral Target | Activity (IC₅₀ / ED₅₀) | Mechanism |
| LY300046.HCl | HIV-1 Reverse Transcriptase (RT) | IC₅₀ = 15 nM | Non-Nucleoside RT Inhibitor (NNRTI)[10] |
| LY300046.HCl | HIV-1 (in cell culture) | ED₅₀ = 20 nM | NNRTI[10] |
| HI-443 | HIV-1 Reverse Transcriptase (RT) | Potent NNRTI | NNRTI[14] |
| Compound 4 | HIV-1 | Active | -[15] |
| Compound 4 | Coxsackievirus B5 | Active | -[15] |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 Reverse Transcriptase (RT), an essential enzyme for viral replication.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer solution, a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (one of which is labeled, e.g., ³H-dTTP), and a specific concentration of purified recombinant HIV-1 RT.
-
Compound Addition: The pyridyl-thiourea compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations.
-
Incubation: The plate is incubated at 37°C to allow the reverse transcription reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a cold solution like trichloroacetic acid (TCA), which precipitates the newly synthesized DNA.
-
Quantification: The precipitated, radiolabeled DNA is captured on a filter mat. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to a no-drug control. The IC₅₀ value is then determined from the dose-response curve.
Antimicrobial (Antibacterial & Antifungal) Activity
Pyridyl-thiourea derivatives possess a broad spectrum of antimicrobial activity, showing efficacy against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[16][17] Their activity is often attributed to their ability to disrupt cell wall integrity or interfere with essential metabolic processes.[18]
Comparative Data on Antimicrobial Activity
| Compound ID | Microbial Strain | Activity (MIC) |
| Nicotinoyl Thioureas | S. aureus, E. faecalis, E. coli | 31.25 - 62.5 µg/mL[17] |
| TD4 | Methicillin-Resistant S. aureus (MRSA) | 2 - 16 µg/mL[18] |
| Compound 3 & 9 | Gram-positive cocci | 2 - 32 µg/mL[15] |
| SB2 | Candida auris (biofilm) | Notable inhibitory effect[19][20] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., MRSA) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Neuroprotective Activity
Recent studies have highlighted the potential of pyridyl-thiourea compounds in neurodegenerative diseases like Alzheimer's. Certain derivatives have been shown to protect neurons from amyloid-β (Aβ)-induced toxicity.[21]
Mechanism of Action: mPTP Inhibition
The primary mechanism involves preventing the Aβ-induced opening of the mitochondrial permeability transition pore (mPTP).[21][22] The opening of this pore leads to a collapse of the mitochondrial membrane potential, ATP depletion, and ultimately, neuronal cell death. By inhibiting mPTP opening, these compounds preserve mitochondrial function and promote neuronal survival.
Comparative Data on Neuroprotective Activity
| Compound ID | Assay | Result | Comparison / Standard |
| 9w | Aβ-induced neuronal cell death | 69.3% neuroprotection | Superior to Cyclosporin A[21][22] |
| 9r | Aβ-induced neuronal cell death | 51.8% neuroprotection | Superior to Cyclosporin A[21][22] |
| 9k | Aβ-induced neuronal cell death | 48.2% neuroprotection | Superior to Cyclosporin A[21][22] |
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is used to monitor mitochondrial health by measuring changes in mitochondrial membrane potential.
-
Cell Culture and Treatment: Neuronal cells are cultured and treated with Aβ peptide in the presence or absence of the test compounds for a specified time.
-
JC-1 Staining: The cells are incubated with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a plate reader at emission wavelengths for both red (aggregates) and green (monomers).
-
Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of mitochondrial membrane potential and is a hallmark of apoptosis. Neuroprotective compounds will prevent this decrease in Aβ-treated cells.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anticancer activity of a thiourea tripyridyl dinuclear Cu(ii) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Phenethylthiazolethiourea (PETT) compounds, a new class of HIV-1 reverse transcriptase inhibitors. 1. Synthesis and basic structure-activity relationship studies of PETT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. In vivo pharmacokinetics and toxicity of a novel hydrophilic oral formulation of the potent non-nucleoside reverse transcriptase inhibitor compound N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 16. chemimpex.com [chemimpex.com]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Phenyl-3-(2-pyridyl)-2-thiourea
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Phenyl-3-(2-pyridyl)-2-thiourea, a compound that requires careful management due to its hazardous properties.
Understanding the Hazards
This compound is classified as a hazardous substance. According to safety data sheets, it is fatal if swallowed and may cause an allergic skin reaction .[1][2][3] Adherence to strict safety protocols is therefore non-negotiable.
Hazard Identification:
| Hazard Statement | GHS Classification | Precautionary Action |
| Fatal if swallowed | Acute toxicity, Oral (Category 1) | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor.[1][3][4] |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | Avoid breathing dust. Wear protective gloves. If on skin, wash with plenty of water.[1][3][4] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to protect against dust particles.
-
Lab Coat: A standard lab coat should be worn to protect from contamination.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: Prevent the spread of the powder. Avoid raising dust.
-
Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[4][6] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Waste Disposal: The sealed container with the spill waste must be disposed of following the hazardous waste protocol outlined below.
Proper Disposal Procedure
Disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. In-lab treatment or disposal down the drain is strictly prohibited.[2][5]
Step-by-Step Disposal Plan:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in its original container if possible, or a clearly labeled, compatible container.[1]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Toxic," "Skin Sensitizer")
-
The date of accumulation
-
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4] The storage area should be locked up or accessible only to authorized personnel.[1][4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Your institution's EHS office will have established procedures and approved vendors for this purpose.
The logical workflow for the disposal of this compound is illustrated in the following diagram.
Caption: Disposal workflow for this compound.
This structured approach ensures that all safety and regulatory requirements are met, protecting laboratory personnel and the environment from the potential hazards of this compound. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Operational Guide for 1-Phenyl-3-(2-pyridyl)-2-thiourea
This guide provides comprehensive safety and logistical information for the handling of 1-Phenyl-3-(2-pyridyl)-2-thiourea, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data sheets and information on structurally related thiourea compounds, emphasizing a cautious approach to handling.
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[1] A face shield is recommended when there is a significant risk of splashing. | Ensure eye protection meets appropriate standards such as NIOSH in the US or EN 166 in the EU.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber).[1] | Inspect gloves for integrity before each use and use proper glove removal techniques to avoid skin contact.[1] Dispose of contaminated gloves according to regulations and wash hands thoroughly after handling.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside a fume hood, with inadequate ventilation, or if dust is generated.[1][2] A dust respirator is suitable for handling the solid form if it is dusty.[1][2] | Proper fit and training are essential before using a respirator. |
| Protective Clothing | A lab coat or a full chemical-protective suit. | Wear appropriate protective clothing to prevent skin exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The storage area must be clearly labeled with appropriate hazard warnings and stored in a locked cabinet or room to restrict access.[2][3]
2. Handling and Use:
-
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
To prevent the formation of dust, handle the substance with care.[1][3]
-
Use the smallest quantity necessary for the experiment.[1]
-
Eating, drinking, and smoking are strictly prohibited in the laboratory.[1][4]
-
Thoroughly wash hands with soap and water after handling the compound.[1][4]
3. Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[1]
-
Collect the absorbed material into a suitable container for disposal.
-
-
Major Spill:
-
In the event of a large spill where significant dust can be generated, evacuate the area and ensure it is well-ventilated.
-
Respond with trained personnel equipped with appropriate PPE.
-
Prevent the spilled material from entering public drainage systems or open watercourses.[2]
-
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[3][4]
-
Contaminated materials must be collected and treated as hazardous waste.[5]
-
Do not allow the substance to enter drains or watercourses.[6]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
